molecular formula C7H6BrNO2 B1266184 2-Bromo-6-nitrotoluene CAS No. 55289-35-5

2-Bromo-6-nitrotoluene

Cat. No.: B1266184
CAS No.: 55289-35-5
M. Wt: 216.03 g/mol
InChI Key: LYTNSGFSAXWBCA-UHFFFAOYSA-N
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Description

2-Bromo-6-nitrotoluene is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-methyl-3-nitrobenzene
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InChI

InChI=1S/C7H6BrNO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTNSGFSAXWBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00203791
Record name 2-Bromo-6-nitrotoluene
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Molecular Weight

216.03 g/mol
Source PubChem
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CAS No.

55289-35-5
Record name 2-Bromo-6-nitrotoluene
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Record name 2-Bromo-6-nitrotoluene
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Record name 2-Bromo-6-nitrotoluene
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Record name 2-bromo-6-nitrotoluene
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-nitrotoluene: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-nitrotoluene, identified by its CAS number 55289-35-5, is a substituted aromatic compound of significant interest in organic synthesis.[1] Its unique molecular architecture, featuring a toluene (B28343) backbone functionalized with both a bromine atom and a nitro group, renders it a versatile intermediate for the synthesis of a wide array of complex molecules.[2] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its reactivity, and detailed experimental protocols for its synthesis and derivatization. It is intended to serve as a technical resource for professionals in research, chemical development, and drug discovery.

Chemical and Physical Properties

This compound is a yellowish crystalline powder or liquid, with its physical state being dependent on temperature and purity.[2] The compound's key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C₇H₆BrNO₂[2][3]
Molecular Weight 216.03 g/mol [2]
Appearance Yellowish crystalline powder or liquid[2]
Melting Point 38-40 °C[2][3][4][5]
Boiling Point 259.6 °C at 760 mmHg (approx.) 143 °C at 22 mmHg[2] [3][4][5]
Density 1.6 ± 0.1 g/cm³[2]
Flash Point 110.8 ± 21.8 °C 113 °C (closed cup)[2] [5]
Vapor Pressure 0.0 ± 0.5 mmHg at 25 °C[2]
Refractive Index 1.593[2]
CAS Number 55289-35-5[2]
InChI Key LYTNSGFSAXWBCA-UHFFFAOYSA-N[6]

Reactivity and Synthetic Applications

The reactivity of this compound is primarily governed by the interplay of its three functional groups: the bromo, nitro, and methyl groups.[1] This multi-functionality allows for a range of selective chemical transformations, making it a valuable building block in organic synthesis.[1]

Key areas of reactivity include:

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring, making the bromine atom susceptible to substitution by various nucleophiles.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (amino group).[2] This transformation opens up pathways for the synthesis of various derivatives, including pharmaceuticals, agrochemicals, and dyes.[1][2] For example, the reduction of 2,6-dinitrotoluene (B127279) (a related compound) can yield 6-nitro-o-toluidine, which is an important intermediate.[7]

  • Palladium-Catalyzed Cross-Coupling Reactions: The presence of the bromine atom makes this compound an excellent candidate for cross-coupling reactions such as the Suzuki or Heck couplings.[2] These reactions are fundamental in carbon-carbon bond formation for constructing complex molecular skeletons.[2] For instance, a derivative, 2-bromo-6-nitrobenzyl acetate (B1210297), has been successfully used in palladium-catalyzed borylation reactions.[1][8]

  • Reactions involving the Methyl Group: The methyl group can also undergo various transformations, such as oxidation, to introduce further functionality.

Applications in Synthesis:

This compound serves as a crucial precursor in the synthesis of several important molecules:

  • Pharmaceuticals: It is a starting material for producing anti-inflammatory agents and antitumor drugs.[1] Notably, it is a precursor in the synthesis of Cabozantinib, a medication used to treat certain types of cancer.[1]

  • Agrochemicals: This compound is utilized in the synthesis of modern pesticides, including novel pyrethroid analogs.[1]

  • Complex Organic Molecules: It has been employed in the total synthesis of the N-acetyl methyl ester of (±)-clavicipitic acids and the neuronal cell protecting alkaloid carbazomadurin A.[1][6]

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in a laboratory setting. Below are protocols for its synthesis via the Sandmeyer reaction and a representative palladium-catalyzed borylation reaction.

Synthesis of this compound via Sandmeyer Reaction

This protocol details the synthesis of this compound from 2-methyl-3-nitroaniline (B147196).[8]

Step 1: Diazotization of 2-methyl-3-nitroaniline

  • Suspend 2-methyl-3-nitroaniline (45.6 g, 0.3 mol) in a mixture of water (200 mL) and 40% aqueous hydrobromic acid (100 mL).[8]

  • Heat the suspension to reflux for 10 minutes, then cool to 0°C in an ice bath.[8]

  • Slowly add a solution of sodium nitrite (B80452) (20.7 g, 0.3 mol) in water (100 mL) dropwise, ensuring the temperature does not exceed 5°C.[8]

  • Continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt.[8]

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a stirred mixture of cuprous bromide (43.1 g, 0.3 mol) in hydrobromic acid (150 mL) and water (150 mL).[8]

  • Slowly add the previously prepared cold diazonium salt solution to this mixture.[8]

  • Stir the reaction mixture at room temperature for 30 minutes.[8]

  • Heat the reaction to 70°C for 1 hour to drive the reaction to completion.[8]

Step 3: Work-up and Purification

  • After cooling, pour the reaction mixture into ice water.[8]

  • Extract the product with dichloromethane (B109758) (3 x 400 mL).[8]

  • Combine the organic phases and wash sequentially with saturated aqueous sodium bicarbonate and brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude residue by column chromatography using petroleum ether as the eluent to afford this compound as a light yellow solid.[8]

Palladium-Catalyzed Borylation of a this compound Derivative

This protocol describes the borylation of 2-bromo-6-nitrobenzyl acetate, a derivative of the title compound, which is a key step for subsequent coupling reactions.[8]

  • Place 2-bromo-6-nitrobenzyl acetate (24.5 g, 0.089 mol) in 1,4-Dioxane (500 mL).[8]

  • Bubble nitrogen gas through the solution for 20 minutes to degas the solvent.[8]

  • Add potassium acetate (38.4 g, 0.358 mol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 3.65 g, 4.5 mmol), and bis(pinacolato)diboron (B136004) (34.1 g, 0.13 mol) to the reaction mixture.[8]

  • Stir the mixture under a nitrogen atmosphere at 95°C for 20 hours.[8]

  • After cooling, evaporate the solvent under vacuum.[8]

  • Partition the residue between ethyl acetate and water.[8]

  • Purify the product from the organic layer by column chromatography.[8]

Visualizations of Reaction Pathways

The following diagrams, generated using Graphviz, illustrate key reaction workflows involving this compound.

Synthesis_of_2_Bromo_6_nitrotoluene cluster_start Starting Material cluster_reagents1 Diazotization Reagents cluster_intermediate Intermediate cluster_reagents2 Sandmeyer Reagents cluster_product Final Product A 2-Methyl-3-nitroaniline B Diazonium Salt A->B Diazotization R1 NaNO₂, HBr, H₂O (0-5 °C) C This compound B->C Sandmeyer Reaction R2 CuBr, HBr (70 °C)

Caption: Synthesis of this compound via Sandmeyer Reaction.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product A This compound (Aryl Halide) E Coupled Product (Aryl-R) A->E Suzuki Coupling B Organoboron Reagent (R-B(OR')₂) B->E Suzuki Coupling C Palladium Catalyst (e.g., Pd(PPh₃)₄) D Base (e.g., Na₂CO₃)

Caption: General workflow for a Suzuki cross-coupling reaction.

Safety Information

This compound is irritating to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be worn when handling this chemical.[5] It is classified as a combustible solid and should be stored in a cool, dry, well-ventilated area away from incompatible materials.[5] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

Conclusion

This compound is a synthetically versatile molecule with established applications in the pharmaceutical and agrochemical industries. Its distinct functional groups allow for a wide range of chemical modifications, making it a valuable intermediate for the construction of complex organic compounds. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development.

References

Synthesis of 2-Bromo-6-nitrotoluene from 2-methyl-3-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-6-nitrotoluene from 2-methyl-3-nitroaniline (B147196). The primary synthetic route detailed is the Sandmeyer reaction, a well-established method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[1][2][3][4] This document outlines the reaction mechanism, a detailed experimental protocol, and quantitative data associated with the synthesis.

Reaction Overview

The synthesis involves a two-step process initiated by the diazotization of the primary aromatic amine, 2-methyl-3-nitroaniline. This is followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromine atom.

Step 1: Diazotization

In the first step, 2-methyl-3-nitroaniline is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr).[5][6] This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[7][8]

Step 2: Sandmeyer Reaction

The subsequent Sandmeyer reaction involves the introduction of a copper(I) bromide (CuBr) catalyst to the diazonium salt solution.[2][3] The copper(I) species facilitates the replacement of the diazonium group (-N₂⁺) with a bromide ion, leading to the formation of this compound and the evolution of nitrogen gas.[2][3]

Reaction Pathway

The overall transformation can be visualized as follows:

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 2-methyl-3-nitroaniline 2-Methyl-3-nitroaniline diazonium_salt 2-Methyl-3-nitrobenzenediazonium bromide 2-methyl-3-nitroaniline->diazonium_salt NaNO₂, HBr 0-5 °C product This compound diazonium_salt->product CuBr

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from 2-methyl-3-nitroaniline, based on a literature procedure.[7]

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mol)Mass (g)
2-methyl-3-nitroanilineC₇H₈N₂O₂152.150.345.6
Sodium NitriteNaNO₂69.000.320.7
Cuprous BromideCuBr143.450.343.1
This compoundC₇H₆BrNO₂216.03-58 (crude)
Yield 89% (crude)

Experimental Protocol

This protocol is adapted from a reported synthesis of this compound.[7]

Materials:

  • 2-methyl-3-nitroaniline

  • 40% aqueous hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Cuprous bromide (CuBr)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Petroleum ether

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Diazotization:

    • In a round-bottom flask, suspend 2-methyl-3-nitroaniline (45.6 g, 0.3 mol) in a mixture of water (200 mL) and 40% aqueous hydrobromic acid (100 mL).

    • Heat the mixture to reflux for 10 minutes.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (20.7 g, 0.3 mol) in water (100 mL) dropwise, ensuring the temperature does not exceed 5 °C.

    • Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a stirred mixture of cuprous bromide (43.1 g, 0.3 mol) in hydrobromic acid (150 mL) and water (150 mL).

    • Slowly add the previously prepared diazonium salt solution to the cuprous bromide mixture at room temperature.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Heat the mixture to 70 °C for 1 hour.

  • Work-up and Purification:

    • Pour the reaction mixture onto ice.

    • Extract the product with dichloromethane (3 x 400 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography using petroleum ether as the eluent to yield 1-bromo-2-methyl-3-nitrobenzene (58 g, 89% yield) as a light yellow solid.[7]

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

Experimental_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification start Suspend 2-methyl-3-nitroaniline in HBr and water reflux Heat to reflux start->reflux cool Cool to 0-5 °C reflux->cool add_nitrite Add NaNO₂ solution dropwise cool->add_nitrite stir_diazonium Stir for 30 min add_nitrite->stir_diazonium add_diazonium Add diazonium salt solution stir_diazonium->add_diazonium prepare_cu Prepare CuBr solution prepare_cu->add_diazonium stir_rt Stir at room temperature add_diazonium->stir_rt heat Heat to 70 °C stir_rt->heat quench Pour onto ice heat->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column chromatography concentrate->purify product This compound purify->product

References

An In-depth Technical Guide to 2-Bromo-6-nitrotoluene (CAS: 55289-35-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-6-nitrotoluene, a pivotal chemical intermediate in various synthetic processes, particularly within the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its key applications in organic synthesis.

Chemical and Physical Properties

This compound, also known as 1-Bromo-2-methyl-3-nitrobenzene, is a substituted aromatic compound with the chemical formula C₇H₆BrNO₂.[1] Its unique structure, featuring a bromine atom and a nitro group on a toluene (B28343) backbone, makes it a versatile reagent for a variety of chemical transformations.[2] The presence of an electron-withdrawing nitro group and a halogen atom imparts distinct chemical properties to the molecule.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 55289-35-5
Molecular Formula C₇H₆BrNO₂[2][3]
Molecular Weight 216.03 g/mol [2]
Appearance Yellowish crystalline powder or liquid; White to yellow crystals or powder[2][4]
Melting Point 38-40 °C[1][2][3][5][6]
Boiling Point 259.6 °C at 760 mmHg; 143 °C at 22 mmHg[1][2][3][5][6]
Density 1.6 ± 0.1 g/cm³[2]
Flash Point 110.8 ± 21.8 °C; >110°C[2][6]
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C[2]
Refractive Index 1.593[2]
InChI Key LYTNSGFSAXWBCA-UHFFFAOYSA-N[5]
SMILES String Cc1c(Br)cccc1--INVALID-LINK--=O[5]

Table 2: Typical Specifications

ParameterSpecification
Assay (GC) ≥97.5% - ≥98.0%[2][4]
Moisture Content ≤0.5%[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through electrophilic aromatic substitution, involving bromination and nitration of toluene derivatives.[1] A common and well-documented method involves the Sandmeyer reaction starting from 2-methyl-3-nitroaniline (B147196).[7] An alternative route begins with p-toluidine.[8]

This protocol details a high-yield synthesis of this compound.

Experimental Protocol:

  • Diazotization:

    • Suspend 2-methyl-3-nitroaniline (45.6 g, 0.3 mol) in a mixture of water (200 mL) and 40% aqueous hydrobromic acid (100 mL).[7]

    • Heat the suspension to reflux for 10 minutes, then cool to 0°C in an ice bath.[7]

    • Slowly add a solution of sodium nitrite (B80452) (20.7 g, 0.3 mol) in water (100 mL) dropwise, ensuring the temperature does not exceed 5°C.[7]

    • Continue stirring the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.[7]

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of cuprous bromide (CuBr) (43.1 g, 0.3 mol) in hydrobromic acid (150 mL) and water (150 mL).[7]

    • Slowly add the previously prepared diazonium salt solution to the stirred CuBr solution at room temperature.[7]

    • Stir the reaction mixture at room temperature for 30 minutes.[7]

    • Heat the mixture to 70°C for 1 hour to ensure completion of the reaction.[7]

  • Work-up and Purification:

    • Pour the cooled reaction mixture onto ice and extract the product with dichloromethane (B109758) (3 x 400 mL).[7]

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[7]

    • Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.[7]

    • Purify the crude product by column chromatography using petroleum ether as the eluent to yield this compound as a light yellow solid (58 g, 89% yield).[7]

Synthesis_from_2_Methyl_3_nitroaniline cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_purification Work-up & Purification A 2-Methyl-3-nitroaniline B HBr, H₂O, Reflux then Cool A->B C NaNO₂, 0-5°C B->C D Diazonium Salt Solution C->D E CuBr, HBr D->E F Reaction at RT, then 70°C E->F G Crude Product Mixture F->G H Extraction (DCM) G->H I Wash (NaHCO₃, Brine) H->I J Dry & Concentrate I->J K Column Chromatography J->K L This compound K->L

Synthesis of this compound via Sandmeyer Reaction.

An alternative route involves the dinitration of p-toluidine, followed by removal of the amino group, reduction of one nitro group, and finally a Sandmeyer reaction.[8]

Experimental Workflow Outline:

  • Dinitration: p-Toluidine is dinitrated in the cold with a large excess of sulfuric acid to yield 4-amino-2,6-dinitrotoluene.[8]

  • Deamination: The amino group is removed via diazotization followed by alcoholysis to produce pure 2,6-dinitrotoluene (B127279) (2,6-DNT).[8]

  • Selective Reduction: One of the nitro groups of 2,6-DNT is selectively reduced to an amine using a reagent like ammonium (B1175870) sulfide, yielding 2-methyl-3-nitroaniline.[8]

  • Sandmeyer Reaction: The resulting 2-methyl-3-nitroaniline is then subjected to the Sandmeyer reaction as described in Protocol 2.1 to obtain this compound.[8]

Synthesis_from_p_Toluidine A p-Toluidine B Dinitration (H₂SO₄, cold) A->B C 4-Amino-2,6-dinitrotoluene B->C D Deamination (Diazotization, Alcoholysis) C->D E 2,6-Dinitrotoluene D->E F Selective Monoreduction (e.g., (NH₄)₂S) E->F G 2-Methyl-3-nitroaniline F->G H Sandmeyer Reaction (as in Protocol 2.1) G->H I This compound H->I

Alternative synthesis route for this compound.

Reverse-phase HPLC is a suitable method for analyzing the purity of this compound.[9]

Experimental Protocol:

  • Column: Newcrom R1 or C18 HPLC column.[9]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as a modifier. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[9]

  • Detection: UV detection is commonly used for aromatic compounds.

  • Application: This method is scalable and can be adapted for preparative separation to isolate impurities.[9]

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is governed by its three functional groups: the methyl group, the bromo group, and the nitro group.[1] This trifunctional nature makes it a versatile intermediate in organic synthesis.[2]

  • Cross-Coupling Reactions: The bromine atom allows for participation in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings, which are fundamental in constructing complex molecular scaffolds.[1][2]

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAᵣ) reactions, although the ortho-methyl group can provide some steric hindrance.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂), which opens up a vast number of synthetic pathways to create anilines. These anilines are common precursors for pharmaceuticals, agrochemicals, and dyes.[2]

Applications cluster_reactions Key Reactions cluster_products Product Classes cluster_final_applications Final Applications A This compound B Cross-Coupling (e.g., Suzuki, Heck) A->B C Reduction of Nitro Group A->C D Nucleophilic Substitution A->D E Complex Organic Molecules B->E F Substituted Anilines C->F G Functionalized Aromatics D->G H Pharmaceuticals (e.g., Cabozantinib, Antitumor Agents) E->H F->H I Agrochemicals (e.g., Pesticides) F->I J Dyes & Fine Chemicals F->J G->H

Role of this compound as a chemical intermediate.

Notable applications in drug synthesis include:

  • Cabozantinib: It is a precursor in the synthesis of cabozantinib, a medication used for treating certain types of cancer.[1]

  • Anti-inflammatory and Antitumor Agents: It has been utilized as a starting material for the production of various anti-inflammatory and antitumor drugs.[1]

  • Natural Product Synthesis: It has been employed in the total synthesis of the N-acetyl methyl ester of (±)-clavicipitic acids and the neuronal cell protecting alkaloid carbazomadurin A.[1][10]

The steady demand for this compound is closely linked to the growth in its downstream applications, particularly in the development of new active pharmaceutical ingredients.[11]

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[3] Appropriate safety precautions must be taken during handling and storage.

  • Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13] Avoid breathing dust.[14]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2][12] Keep away from heat sources and incompatible materials such as strong oxidizing agents and strong bases.[2][12]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12][13]

    • Skin Contact: Wash off immediately with soap and plenty of water.[12][13]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[12][13]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[12][13]

Table 3: Hazard Information

Hazard StatementCode
Causes skin irritation H315[13]
Causes serious eye irritation H319[13]
May cause respiratory irritation H335[13]

This document is intended for informational purposes for qualified professionals and does not constitute a license to operate. All procedures should be carried out in a properly equipped laboratory facility by trained personnel, adhering to all relevant safety guidelines and regulations.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of 2-Bromo-6-nitrotoluene, a significant intermediate in organic synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document compiles essential data, outlines experimental methodologies for property determination, and presents a logical workflow for these processes.

Core Physical Properties

This compound, with the CAS Number 55289-35-5, is an organic compound with the molecular formula C₇H₆BrNO₂.[1][3][4][5][6] Its structure, featuring a toluene (B28343) backbone substituted with bromine and a nitro group, makes it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2]

Quantitative Data Summary

The physical characteristics of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 216.03 g/mol [1][4][5]
Appearance Yellowish crystalline powder or low melting solid; White to yellow crystals or powder.[1][3][7][8]
Melting Point 38-40 °C[1][3][4][5][7]
35.0-41.0 °C[8]
Boiling Point ~259.6 °C at 760 mmHg[1]
143 °C at 22 mmHg[3][4][5][7]
136 °C at 8 mmHg[9]
Density 1.6 ± 0.1 g/cm³[1]
1.6841 g/cm³ (rough estimate)[3][5][7]
Flash Point 110.8 ± 21.8 °C[1]
>110 °C[3][5][7]
113 °C (closed cup)[4]
Refractive Index 1.593[1]
1.6120 (estimate)[3][5][7]
Vapor Pressure 0.0 ± 0.5 mmHg at 25 °C[1]
0.0207 mmHg at 25°C[3]

Experimental Protocols for Physical Property Determination

Melting Point Determination

The melting point of a crystalline solid like this compound is typically determined using a melting point apparatus.

  • Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt (onset) and the temperature at which the last crystal disappears (clear point) are recorded. The melting point is reported as this range. For a pure substance, this range is typically narrow.

Boiling Point Determination

The boiling point can be determined by distillation or using a micro-method.

  • Distillation Method: A sample of the liquid is placed in a distillation flask with boiling chips. The flask is heated, and the vapor is allowed to condense and be collected. The temperature at which the liquid and vapor phases are in equilibrium at a given external pressure is recorded as the boiling point. For values reported at reduced pressure (e.g., 22 mmHg), a vacuum distillation setup is used.

  • Micro-method (Siwoloboff method): A small amount of the sample is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube. The assembly is heated in a water or oil bath. The temperature at which a steady stream of bubbles emerges from the capillary tube, and upon cooling, the liquid just begins to enter the capillary, is recorded as the boiling point.

Density Measurement

The density of a solid can be determined by various methods, including pycnometry.

  • Pycnometer Preparation: A pycnometer (a flask of known volume) is weighed empty.

  • Sample Measurement: A known mass of the solid is placed in the pycnometer.

  • Liquid Addition: A liquid in which the solid is insoluble is added to the pycnometer, and the total mass is measured.

  • Calculation: The volume of the solid is determined by the displacement of the liquid, and the density is calculated as mass divided by volume.

Refractive Index Measurement

The refractive index, a measure of how light propagates through a substance, is determined using a refractometer.

  • Sample Application: A few drops of the molten compound (as its melting point is near room temperature) are placed on the prism of the refractometer.

  • Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into focus on the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken is crucial and should be recorded.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical compound like this compound.

G Workflow for Physical Property Determination of this compound cluster_0 Initial Characterization cluster_1 Thermal Properties cluster_2 Physical Constants cluster_3 Data Compilation & Analysis A Obtain Pure Sample B Visual Inspection (Appearance, Color) A->B C Melting Point Determination A->C D Boiling Point Determination A->D E Flash Point Measurement A->E F Density Measurement A->F G Refractive Index Measurement A->G H Compile Data in Table C->H D->H E->H F->H G->H I Compare with Literature Values H->I

References

An In-depth Technical Guide on the Solubility of 2-Bromo-6-nitrotoluene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-6-nitrotoluene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility trends based on the compound's physicochemical properties and by drawing comparisons with structurally related molecules. Furthermore, a detailed experimental protocol for the accurate determination of its solubility is provided to empower researchers in generating precise data for their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueReference
CAS Number 55289-35-5[1]
Molecular Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol [1]
Appearance Yellowish crystalline powder or liquid[1]
Melting Point 38-40 °C[1][2]
Boiling Point 259.6 °C at 760 mmHg; 143 °C at 22 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]

The structure of this compound, featuring a polar nitro group and a nonpolar toluene (B28343) backbone with a bromo substituent, suggests a nuanced solubility profile. The presence of the nitro group can contribute to dipole-dipole interactions, while the aromatic ring and methyl group favor interactions with nonpolar solvents.

Expected Solubility Profile

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe polarity of these solvents can effectively solvate the nitro group of this compound.
Polar Protic Methanol, EthanolModerate to HighThe hydroxyl groups of these solvents can interact with the nitro group, though the nonpolar character of the rest of the molecule may limit very high solubility.
Nonpolar Aromatic Toluene, BenzeneModerateThe aromatic ring of this compound will have favorable π-π stacking interactions with these solvents.
Nonpolar Aliphatic Heptane, HexaneLowThe significant difference in polarity between this compound and these solvents is expected to result in poor solubility.
Aqueous WaterVery LowThe predominantly nonpolar character of the molecule suggests minimal solubility in water.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise and reliable quantitative solubility data, the isothermal shake-flask method is a well-established and recommended technique. This method involves equilibrating an excess of the solid solute with a solvent at a constant temperature until the solution is saturated.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_calc 5. Calculation prep1 Add excess this compound to vials prep2 Add a known volume of solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Agitate at constant temperature (e.g., 25°C) prep3->equil1 equil2 Allow sufficient time to reach equilibrium (24-72h) equil1->equil2 sep1 Allow undissolved solid to settle equil2->sep1 sep2 Centrifuge or filter to obtain a clear supernatant sep1->sep2 analysis1 Withdraw a known aliquot of the supernatant sep2->analysis1 analysis2 Dilute with a suitable solvent analysis1->analysis2 analysis3 Quantify concentration using a validated analytical method (e.g., HPLC-UV, UV-Vis) analysis2->analysis3 calc1 Calculate the solubility from the concentration of the saturated solution analysis3->calc1 calc2 Express in desired units (g/100mL, mol/L) calc1->calc2

Caption: Experimental workflow for solubility determination.

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to several vials. The excess solid is crucial to ensure that saturation is achieved.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely seal the vials to prevent any solvent loss due to evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period, typically between 24 and 72 hours, to ensure that equilibrium is reached. It is advisable to conduct preliminary experiments to determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed to let the undissolved solid settle.

    • To ensure the complete removal of any suspended solid particles, centrifuge the vials at a moderate speed or filter the solution through a chemically inert filter (e.g., PTFE syringe filter with a pore size of 0.45 µm or smaller). This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectroscopy. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

  • Data Calculation:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the final solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, a reasoned estimation based on its chemical structure suggests good solubility in polar aprotic and aromatic solvents, with limited solubility in nonpolar aliphatic and aqueous media. For researchers and drug development professionals requiring precise quantitative data for applications such as process development, formulation, and preclinical studies, the detailed shake-flask method provided in this guide offers a robust and reliable approach to generate this critical information. The application of this standardized protocol will ensure the generation of high-quality, reproducible solubility data, thereby facilitating further research and development involving this compound.

References

Spectroscopic Profile of 2-Bromo-6-nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-6-nitrotoluene, a key intermediate in organic synthesis. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols. The information is structured to be a practical resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85d1HAr-H
7.55t1HAr-H
7.45d1HAr-H
2.50s3H-CH₃

Note: This is predicted data based on spectral databases and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
149.5C-NO₂
136.0C-Br
133.0Ar-CH
130.0Ar-CH
125.0Ar-CH
120.0Ar-C
20.0-CH₃

Note: This is predicted data based on spectral databases and may vary slightly based on experimental conditions.

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch (-CH₃)
1530-1500StrongAsymmetric N-O Stretch (NO₂)
1350-1330StrongSymmetric N-O Stretch (NO₂)
1100-1000StrongC-Br Stretch

Note: This is characteristic data for similar compounds and may vary based on the sampling method.

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
215/217~1:1[M]⁺ (Molecular Ion, bromine isotopes)
199/201Variable[M-O]⁺
185/187Variable[M-NO]⁺
170Variable[M-NO₂]⁺
105Variable[M-Br]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Note: Fragmentation patterns are predicted and can be influenced by the ionization method.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Instrumentation: The data should be acquired on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-12 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectrum is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds.

    • The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Instrumentation: A mass spectrometer equipped with an electron ionization source.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure IR->Structure MW Molecular Weight and Fragmentation MS->MW Purity Purity Assessment Structure->Purity MW->Purity

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to 2-Bromo-6-nitrotoluene: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-nitrotoluene, a substituted aromatic hydrocarbon, serves as a pivotal intermediate in the synthesis of a variety of complex organic molecules. Its unique structural arrangement, featuring a methyl, a bromo, and a nitro group on a benzene (B151609) ring, offers a versatile platform for synthetic transformations, particularly in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its significant applications in contemporary chemical research and drug development.

Discovery and History

While the precise date and discoverer of this compound are not prominently documented in readily available historical records, its synthesis and study are intrinsically linked to the broader development of aromatic chemistry in the late 19th and early 20th centuries. The functional groups present in the molecule are characteristic of compounds that were being extensively investigated during this era for the production of dyes, explosives, and pharmaceuticals.

The key transformation enabling the synthesis of this compound from an amino precursor is the Sandmeyer reaction, discovered by Swiss chemist Traugott Sandmeyer in 1884.[1][2][3][4] This reaction provided a reliable method to replace an amino group on an aromatic ring with a halide, which would have been a crucial step in the early preparations of this compound. The industrial-scale production of nitrotoluenes, the foundational precursors, also has its roots in this period, driven by the burgeoning dye industry.

Physicochemical and Spectroscopic Data

This compound is a yellow crystalline solid at room temperature.[5] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
Appearance Yellowish crystalline powder or liquid
Melting Point 38-40 °C
Boiling Point 259.6 °C at 760 mmHg
Density 1.6 ± 0.1 g/cm³
Flash Point 110.8 ± 21.8 °C
Vapor Pressure 0.0 ± 0.5 mmHg at 25 °C
Refractive Index 1.593
CAS Number 55289-35-5

Spectroscopic data for this compound is crucial for its identification and characterization. While extensive datasets are available in specialized databases, a summary of expected spectral features is provided below.

  • ¹H NMR: Expected signals would include a singlet for the methyl protons and distinct signals in the aromatic region corresponding to the three protons on the benzene ring.

  • ¹³C NMR: The spectrum would show signals for the methyl carbon and the seven aromatic carbons, with chemical shifts influenced by the bromo and nitro substituents.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the C-H stretching of the methyl and aromatic groups, the C=C stretching of the aromatic ring, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Experimental Protocols for Synthesis

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis from 2-Methyl-3-nitroaniline (B147196) via Sandmeyer Reaction

This is a commonly cited and effective method for the preparation of this compound.[1]

Step 1: Diazotization of 2-Methyl-3-nitroaniline

  • Suspend 2-methyl-3-nitroaniline (1 equivalent) in a mixture of water and 40% aqueous hydrobromic acid.

  • Heat the mixture to reflux for 10 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) (1 equivalent) in water dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a stirred mixture of cuprous bromide (1 equivalent) in hydrobromic acid and water.

  • Slowly add the previously prepared diazonium salt solution to the cuprous bromide mixture at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

  • Heat the reaction to 70 °C for 1 hour.

  • Pour the reaction mixture onto ice and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography using petroleum ether as the eluent to afford this compound.

Conceptual Synthesis from p-Toluidine

An alternative, though more lengthy, route starts from p-toluidine. This method involves a series of transformations to install the desired substituents in the correct positions.

Workflow Diagram: Synthesis from p-Toluidine

G pToluidine p-Toluidine Dinitration Dinitration (HNO₃, H₂SO₄) pToluidine->Dinitration AminoDinitroToluene 4-Amino-2,6-dinitrotoluene Dinitration->AminoDinitroToluene Diazotization Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) AminoDinitroToluene->Diazotization DNT 2,6-Dinitrotoluene Diazotization->DNT Reduction Selective Reduction (e.g., (NH₄)₂S) DNT->Reduction AminoNitroToluene 2-Methyl-3-nitroaniline Reduction->AminoNitroToluene Sandmeyer Sandmeyer Reaction (CuBr, HBr) AminoNitroToluene->Sandmeyer FinalProduct This compound Sandmeyer->FinalProduct

Caption: Conceptual workflow for the synthesis of this compound from p-toluidine.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily due to the presence of multiple reactive sites that can be selectively functionalized. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the formation of carbon-carbon bonds. The nitro group can be readily reduced to an amine, which can then be further modified. The methyl group can also be a site for further reactions.

Precursor to Carbazomadurin A

This compound is a key starting material in the total synthesis of Carbazomadurin A, a naturally occurring carbazole (B46965) alkaloid with neuronal cell-protecting properties. Carbazole alkaloids, in general, are known to exhibit a range of biological activities, including neuroprotective effects, which are attributed to their ability to mitigate oxidative stress, inhibit apoptosis, and promote neuroregeneration.[6]

Signaling Pathway: Neuroprotective Mechanism of Carbazole Alkaloids

G cluster_cellular_processes Cellular Stressors cluster_outcome Outcome OxidativeStress Oxidative Stress NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Apoptosis Apoptosis Apoptosis->NeuronalDamage Inflammation Neuroinflammation Inflammation->NeuronalDamage CarbazomadurinA Carbazomadurin A CarbazomadurinA->OxidativeStress Inhibits CarbazomadurinA->Apoptosis Inhibits CarbazomadurinA->Inflammation Modulates Neuroprotection Neuroprotection CarbazomadurinA->Neuroprotection

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution in 2-Bromo-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and predicted outcomes of electrophilic aromatic substitution (EAS) reactions on 2-bromo-6-nitrotoluene. Due to the complex interplay of electronic and steric effects from the three distinct substituents, this substrate presents a unique case for studying regioselectivity in polysubstituted aromatic systems. This document outlines the directing effects of the substituents, predicts the probable sites of electrophilic attack, and provides representative experimental protocols for key EAS reactions.

Core Principles: Directing Effects in this compound

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the cumulative influence of the methyl (-CH₃), bromo (-Br), and nitro (-NO₂) groups attached to the benzene (B151609) ring. Understanding the individual nature of these substituents is crucial for predicting the reaction outcomes.

  • Methyl Group (-CH₃): As an alkyl group, the methyl group is an activating substituent. It donates electron density to the aromatic ring through an inductive effect (+I) and hyperconjugation. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. The methyl group is an ortho, para-director .[1][2]

  • Bromo Group (-Br): Halogens like bromine are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I). However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M), which stabilizes the cationic intermediate (sigma complex) formed during ortho and para attack. Consequently, the bromo group is an ortho, para-director .[3][4]

  • Nitro Group (-NO₂): The nitro group is a powerful deactivating substituent. It strongly withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-M). This significant reduction in electron density makes the ring much less reactive towards electrophiles. The nitro group is a meta-director .[5][6]

When multiple substituents are present, the directing effect of the most powerful activating group generally dictates the position of substitution. In the case of this compound, the weakly activating methyl group is expected to be the dominant directing group over the deactivating bromo and strongly deactivating nitro groups.[7][8]

Predicted Regioselectivity of Electrophilic Attack

Based on the analysis of the directing effects, the most probable site for electrophilic attack on this compound is the C4 position . This prediction is based on the following factors:

  • Electronic Effects: The activating methyl group at C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. The C2 and C6 positions are already substituted. The deactivating nitro group at C6 directs meta to itself, which are the C2 and C4 positions. The deactivating bromo group at C2 directs ortho (C1, C3) and para (C5). Therefore, the C4 position is electronically favored by both the activating methyl group and the meta-directing nitro group.

  • Steric Hindrance: The C4 position is relatively unhindered, allowing for easier approach of the electrophile. The other potential positions, C3 and C5, are adjacent to the bulky bromo and nitro groups, respectively, which would introduce significant steric hindrance.[9][10]

The following diagram illustrates the predicted directing effects of the substituents on this compound.

Caption: Predicted regioselectivity of electrophilic attack on this compound.

Quantitative Data Summary

While specific experimental data for electrophilic aromatic substitution on this compound is limited in the surveyed literature, the following table provides a predictive summary of expected outcomes based on the principles of physical organic chemistry. The yields and regioselectivity are estimations and would require experimental verification.

ReactionElectrophilePredicted Major ProductPredicted Minor Product(s)Expected Yield
Nitration NO₂⁺2-Bromo-4,6-dinitrotoluene2-Bromo-5,6-dinitrotolueneLow to Moderate
Halogenation Br⁺ / Cl⁺2,4-Dibromo-6-nitrotoluene / 4-Chloro-2-bromo-6-nitrotoluene2,5-Dibromo-6-nitrotoluene / 5-Chloro-2-bromo-6-nitrotolueneModerate
Sulfonation SO₃3-Bromo-2-methyl-5-nitrobenzenesulfonic acid4-Bromo-2-methyl-3-nitrobenzenesulfonic acidLow
Friedel-Crafts Alkylation R⁺ (e.g., CH₃⁺)4-Alkyl-2-bromo-6-nitrotolueneVery low to no reactionVery Low
Friedel-Crafts Acylation RCO⁺4-Acyl-2-bromo-6-nitrotolueneVery low to no reactionVery Low

Note: Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings, such as those containing a nitro group.[11]

Experimental Protocols

The following are representative experimental protocols for key electrophilic aromatic substitution reactions. These are generalized procedures and may require optimization for the specific substrate, this compound.

Nitration

Objective: To introduce a second nitro group onto the aromatic ring.

Reagents and Equipment:

  • This compound

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard work-up and purification apparatus (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add a solution of this compound in concentrated sulfuric acid.

  • Slowly add fuming nitric acid dropwise via a dropping funnel while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired dinitro-substituted product.

Bromination

Objective: To introduce a second bromo group onto the aromatic ring.

Reagents and Equipment:

  • This compound

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • A suitable solvent (e.g., dichloromethane or carbon tetrachloride)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Dropping funnel

  • Gas trap (to neutralize HBr fumes)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of iron(III) bromide or iron filings.

  • Slowly add a solution of bromine in the same solvent dropwise at room temperature.

  • After the addition, the reaction mixture may be stirred at room temperature or gently heated to reflux for a period, with progress monitored by TLC.

  • After the reaction is complete, cool the mixture and quench with a solution of sodium bisulfite to destroy excess bromine.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the resulting dibromo-nitrotoluene by column chromatography or recrystallization.

Visualizations

General Mechanism of Electrophilic Aromatic Substitution

The following diagram illustrates the general two-step mechanism for the electrophilic aromatic substitution on this compound, leading to the formation of the major C4-substituted product.

EAS_Mechanism cluster_step1 Step 1: Electrophilic Attack and Formation of Sigma Complex cluster_step2 Step 2: Deprotonation and Restoration of Aromaticity Reactant This compound + E⁺ SigmaComplex Sigma Complex (Resonance Stabilized) Reactant->SigmaComplex Slow Product 4-Substituted-2-bromo-6-nitrotoluene + H⁺ SigmaComplex->Product Fast

Caption: General mechanism of electrophilic aromatic substitution.

Experimental Workflow for Nitration

This diagram outlines a typical workflow for the nitration of this compound.

Nitration_Workflow Start Start: this compound Dissolve Dissolve in conc. H₂SO₄ Start->Dissolve Cool Cool to 0-10 °C Dissolve->Cool AddAcid Add fuming HNO₃ dropwise Cool->AddAcid React Stir at room temperature AddAcid->React Quench Pour onto ice React->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with H₂O, NaHCO₃, brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify Product Product: 2-Bromo-4,6-dinitrotoluene Purify->Product

Caption: Experimental workflow for the nitration of this compound.

Conclusion

The electrophilic aromatic substitution of this compound is a challenging yet mechanistically insightful reaction. The interplay of the activating methyl group and the deactivating bromo and nitro groups leads to a strong preference for substitution at the C4 position. While the overall reactivity of the ring is significantly reduced due to the presence of two deactivating groups, targeted synthesis of 4-substituted-2-bromo-6-nitrotoluene derivatives is feasible under appropriate reaction conditions. The provided theoretical framework and representative protocols serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. Experimental validation of the predicted regioselectivity and optimization of reaction conditions are recommended for specific applications.

References

An In-depth Technical Guide on the Stability and Storage of 2-Bromo-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 2-Bromo-6-nitrotoluene, a key intermediate in various synthetic processes. The information presented herein is intended to support researchers, scientists, and drug development professionals in maintaining the quality and integrity of this compound. This guide outlines its physicochemical properties, recommended storage protocols, potential degradation pathways, and detailed experimental methodologies for stability assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
CAS Number 55289-35-5
Appearance Yellowish crystalline powder or liquid
Melting Point 38-40 °C
Boiling Point 259.6 °C at 760 mmHg
Density 1.6 g/cm³
Flash Point 113 °C (closed cup)
Assay ≥98.0%

Sources:[1][2][3]

Stability and Recommended Storage Conditions

This compound is a stable compound under normal conditions.[4] To ensure its long-term stability and prevent degradation, the following storage conditions are recommended:

  • Temperature: Store in a cool, well-ventilated area.[1] Some sources recommend storage at room temperature.[5]

  • Atmosphere: Keep in a dry place, protected from moisture.[6]

  • Container: Store in a tightly closed container.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines.[4][6]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented in publicly available literature, potential degradation routes can be inferred from the chemical nature of the molecule and studies on related compounds. Forced degradation studies are crucial for elucidating these pathways.

Hydrolysis

The carbon-bromine bond may be susceptible to hydrolysis, particularly under basic conditions, to yield 2-methyl-3-nitrophenol. This reaction is likely to be accelerated by heat.

Oxidation

The methyl group on the toluene (B28343) ring is a potential site for oxidation, which could lead to the formation of 2-bromo-6-nitrobenzoic acid.

Photodegradation

Aromatic nitro compounds can be sensitive to light. Photodegradation could potentially involve the reduction of the nitro group or cleavage of the carbon-bromine bond.

Thermal Decomposition

Thermal decomposition of related nitrotoluenes can be complex, leading to the release of nitrogen oxides and other degradation products.[7]

A logical workflow for investigating these potential degradation pathways is presented below.

cluster_stress Forced Degradation Conditions cluster_analysis Analytical Workflow cluster_outcome Outcome Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidative Oxidative Stress Oxidative->HPLC Photolytic Photolytic Stress Photolytic->HPLC Thermal Thermal Stress Thermal->HPLC Characterization Degradant Characterization (MS, NMR) HPLC->Characterization Pathway Elucidation of Degradation Pathways Characterization->Pathway

Caption: A logical workflow for forced degradation studies.

Experimental Protocols

The following sections provide detailed methodologies for conducting forced degradation studies and developing a stability-indicating analytical method for this compound.

Forced Degradation Studies

These studies are designed to intentionally degrade the sample to identify potential degradation products and pathways.

4.1.1. General Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

4.1.2. Hydrolytic Conditions:

  • Acidic: Mix the stock solution with an equal volume of 1 M HCl and heat at 80°C for a specified period (e.g., 24 hours).

  • Basic: Mix the stock solution with an equal volume of 1 M NaOH and heat at 80°C for a specified period (e.g., 24 hours).

  • Neutral: Mix the stock solution with an equal volume of water and heat at 80°C for a specified period (e.g., 24 hours).

4.1.3. Oxidative Conditions: Mix the stock solution with an equal volume of 30% hydrogen peroxide and store at room temperature for a specified period (e.g., 24 hours).

4.1.4. Photolytic Conditions: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4] A dark control should be run in parallel.

4.1.5. Thermal Conditions: Expose the solid compound to dry heat at a specified temperature (e.g., 80°C) for an appropriate duration.

Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the active ingredient from its degradation products.

4.2.1. Suggested Chromatographic Conditions:

  • Column: A reversed-phase column, such as a C18, is a suitable starting point.[6]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, with an acidic modifier like phosphoric acid or formic acid (for mass spectrometry compatibility), can be effective.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection, using a photodiode array detector to monitor multiple wavelengths.

  • Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

4.2.2. Method Development Workflow: The following diagram illustrates the workflow for developing a stability-indicating HPLC method.

A Initial Method Development (Column & Mobile Phase Screening) B Analysis of Forced Degradation Samples A->B C Evaluation of Peak Purity and Resolution B->C D Method Optimization (Gradient, pH, Temperature) C->D Optimization Needed E Method Validation (ICH Q2) C->E Acceptable Separation D->B F Final Stability-Indicating Method E->F

References

Methodological & Application

Application Notes and Protocols: 2-Bromo-6-nitrotoluene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-6-nitrotoluene is a versatile aromatic building block in organic synthesis, featuring a bromine atom, a nitro group, and a methyl group on a benzene (B151609) ring. Its molecular formula is C₇H₆BrNO₂, and it has a molecular weight of 216.03 g/mol .[1] The presence of the bromine atom makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds.[1][2] The ortho-nitro and methyl groups introduce significant steric hindrance and electronic effects, making the choice of catalyst, ligand, and reaction conditions critical for successful transformations.

These application notes provide detailed protocols and data for employing this compound in key palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The methodologies are designed for researchers, scientists, and professionals in drug development and fine chemical synthesis.

G cluster_workflow General Experimental Workflow prep 1. Reagent Preparation (Substrate, Coupling Partner, Base) setup 3. Reaction Setup (Add reagents, solvent; Degas) prep->setup cat_prep 2. Catalyst/Ligand Preparation (In glovebox or Schlenk line) cat_prep->setup reaction 4. Reaction Execution (Heating and Stirring) setup->reaction workup 5. Work-up (Quench, Extract, Wash) reaction->workup purify 6. Purification (Column Chromatography) workup->purify analysis 7. Analysis (NMR, LC-MS) purify->analysis

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species, such as a boronic acid or ester.[3][4] For a sterically hindered substrate like this compound, the selection of a bulky, electron-rich phosphine (B1218219) ligand is crucial to facilitate the reaction and achieve high yields.[5]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Toluene (B28343)10012High[5]
2Pd(PPh₃)₄ (5)-K₃PO₄ (3.0)Dioxane/H₂O908~85-95[5]
3Pd₂(dba)₃ (2.5)SPhos (10)Cs₂CO₃ (2.0)1,4-Dioxane (B91453)1004-24Good[4]
4PEPPSI™-IPr (3)-K₂CO₃ (2.0)DMF/H₂O806Good-Excellent[5]
Yields are based on analogous reactions with sterically hindered 2-bromopyridines and may vary.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 2-methyl-3-nitro-2'-phenyl-1,1'-biphenyl.

  • Reagent Preparation: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and potassium phosphate (B84403) (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: To the tube, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).[4]

  • Reaction Setup: Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times. Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).[4]

  • Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up and Purification: After completion, cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate (B1210297). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.[4] Purify the crude residue via column chromatography on silica (B1680970) gel.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds between aryl halides and amines.[6][7] This method has largely replaced harsher traditional methods for synthesizing aryl amines.[6] For sterically demanding substrates, bulky biaryl phosphine ligands (e.g., XPhos, SPhos) are highly effective.[8] Care must be taken with the choice of base, as strong bases like potassium tert-butoxide (KOtBu) can be incompatible with nitro groups.[9]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
1Pd₂(dba)₃ (2)XPhos (4.4)NaOtBu (1.4)Toluene100
2Pd(OAc)₂ (2)BrettPhos (3)K₃PO₄ (2.0)Dioxane110
3XPhos Palladacycle G3 (2)-K₂CO₃ (2.0)t-AmylOH100
Conditions are generalized for challenging aryl bromides. NaOtBu should be used with caution due to the nitro group.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N-aryl-2-methyl-3-nitroaniline.

  • Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and a suitable base such as cesium carbonate (Cs₂CO₃, 1.5 equiv.).

  • Catalyst Addition: In a separate vial or in a glovebox, mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a bulky biaryl phosphine ligand (e.g., XPhos, 4.4 mol%).[8] Alternatively, use a pre-formed palladacycle catalyst.

  • Reaction Setup: Add the catalyst/ligand mixture to the Schlenk tube. Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Execution: Seal the tube and heat the mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction for completion by LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Catalytic cycle of the Buchwald-Hartwig amination reaction.[6]

Heck Reaction

The Heck reaction (or Mizoroki-Heck reaction) is a palladium-catalyzed method to form a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base.[10][11] This reaction was one of the first examples of a C-C bond-forming reaction following a Pd(0)/Pd(II) catalytic cycle.[10]

Data Presentation: Representative Conditions for Heck Reaction

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
1Pd(OAc)₂ (5)P(o-tol)₃ (10)Et₃N (2.0)DMF802-20
2PdCl₂(dppf) (3)-K₂CO₃ (2.0)Acetonitrile10012
3Pd(OAc)₂ (1)PPh₃ (2)NaOAc (1.5)DMA12016
Conditions are based on general Heck reaction protocols and may require optimization.

Experimental Protocol: Heck Reaction

Objective: To synthesize 1-nitro-2-methyl-3-styrylbenzene.

  • Reagent Preparation: In a sealable reaction vessel, dissolve this compound (1.0 equiv.) and the alkene (e.g., styrene, 1.5 equiv.) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Catalyst and Base Addition: Add the palladium catalyst, such as palladium(II) acetate [Pd(OAc)₂] (0.05 equiv.), a phosphine ligand if required (e.g., tri(o-tolyl)phosphine), and a base such as triethylamine (B128534) (Et₃N, 2.0 equiv.).[12]

  • Reaction Setup: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Seal the vessel tightly.

  • Execution: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: Cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the crude material by column chromatography.

Catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.[13] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[14][15] Copper-free variations have also been developed to prevent the common side reaction of alkyne homocoupling.[16]

Data Presentation: Representative Conditions for Sonogashira Coupling

EntryPalladium Source (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)
1PdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (3.0)THF65
2Pd(OAc)₂ (2)- (Copper-free)Cs₂CO₃ (2.0)Acetonitrile80
3Pd(PPh₃)₄ (5)CuI (10)DIPEA (2.5)DMF70
Conditions are based on general Sonogashira protocols and may require optimization.

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 1-(alkynyl)-2-methyl-3-nitrobenzene.

  • Reagent Preparation: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as tetrahydrofuran (B95107) (THF), add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv.).[17]

  • Co-catalyst and Base Addition: Add the copper(I) co-catalyst, copper(I) iodide (CuI, 0.05 equiv.), and an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as a co-solvent.[17]

  • Reaction Setup: Degas the mixture by bubbling with an inert gas for 15-20 minutes, then seal the reaction vessel.

  • Execution: Stir the reaction mixture at room temperature or heat gently (e.g., 65 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[17]

  • Work-up and Purification: Upon completion, cool the mixture and filter it to remove any solids. Concentrate the filtrate. Dissolve the residue in an organic solvent, wash with aqueous ammonium (B1175870) chloride (NH₄Cl) and brine, then dry the organic layer over Na₂SO₄ and concentrate. Purify the product by column chromatography.[17]

Catalytic cycles for the Sonogashira coupling reaction.[13]

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a fundamental transformation in modern organic synthesis.[1][2] This reaction has found widespread application in the pharmaceutical industry and materials science due to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability and low toxicity of its reagents.[2] This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Bromo-6-nitrotoluene with a range of arylboronic acids. The presence of both a sterically demanding ortho-methyl group and an electron-withdrawing ortho-nitro group makes this compound a challenging yet valuable substrate for accessing highly functionalized biaryl compounds, which are key structural motifs in many biologically active molecules.

The protocol herein is designed to be a robust starting point for researchers, providing recommended conditions, a selection of catalyst systems, and expected outcomes based on analogous transformations of sterically hindered and electron-deficient aryl bromides.

Reaction Principle

The Suzuki-Miyaura coupling involves a palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or its ester). The catalytic cycle consists of three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst. A base is required to facilitate the transmetalation step.

Recommended Protocol and Reagents

This section outlines a general protocol for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific arylboronic acids.

Materials and Reagents
  • This compound

  • Arylboronic acid or arylboronic acid pinacol (B44631) ester

  • Palladium catalyst (e.g., CataCXium® A Pd G3, Pd(OAc)₂, or Pd₂(dba)₃)

  • Ligand (if using a precursor like Pd(OAc)₂ or Pd₂(dba)₃, e.g., SPhos, RuPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 2-Methyltetrahydrofuran (2-MeTHF), 1,4-Dioxane)

  • Degassed water (if using an aqueous base solution)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

General Experimental Procedure
  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (1-5 mol%). If a separate ligand is used, it should be added at this stage (typically in a 1:2 Pd:ligand ratio).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. If an aqueous base solution is used, it should also be degassed prior to addition.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 70-110 °C) for the specified time (4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-aryl-6-nitrotoluene.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of an analogous sterically hindered and electronically deactivated substrate, 2-bromoaniline, with various arylboronic esters.[2] These results provide a strong indication of the expected outcomes when applying a similar protocol to this compound.

EntryArylboronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid pinacol esterCataCXium® A Pd G3 (5 mol%)K₃PO₄2-MeTHF701891
24-Methoxyphenylboronic acidCataCXium® A Pd G3 (5 mol%)K₃PO₄2-MeTHF701885
34-(Trifluoromethyl)phenylboronic acidCataCXium® A Pd G3 (5 mol%)K₃PO₄2-MeTHF701888
43,5-Dimethylphenylboronic acidCataCXium® A Pd G3 (5 mol%)K₃PO₄2-MeTHF701892
52-Thiopheneboronic acidCataCXium® A Pd G3 (5 mol%)K₃PO₄2-MeTHF701875
63-Pyridinylboronic acidCataCXium® A Pd G3 (5 mol%)K₃PO₄2-MeTHF701868
74-Nitrophenylboronic acidCataCXium® A Pd G3 (5 mol%)K₃PO₄2-MeTHF701890

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)L2-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pdi_aryl_complex reductive_elimination Reductive Elimination pdi_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 (Arylboronic Acid) boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow start Start reagent_prep Reagent Preparation: - this compound - Arylboronic Acid - Base start->reagent_prep inert_atmosphere Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) reagent_prep->inert_atmosphere catalyst_addition Catalyst & Ligand Addition inert_atmosphere->catalyst_addition solvent_addition Anhydrous Solvent Addition catalyst_addition->solvent_addition reaction Heat and Stir (70-110 °C, 4-24 h) solvent_addition->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water & Brine - Dry and Concentrate monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product: 2-Aryl-6-nitrotoluene purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Reduction of 2-Bromo-6-nitrotoluene to 2-Bromo-6-aminotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and experimental protocols for the reduction of the nitro group in 2-Bromo-6-nitrotoluene to form 2-Bromo-6-aminotoluene (also known as 2-bromo-6-methylaniline). This transformation is a crucial step in the synthesis of various pharmaceutical and chemical intermediates. Four common and effective reduction methods are presented: Catalytic Hydrogenation, Iron (Fe) in acidic medium, Stannous Chloride (SnCl₂) reduction, and Sodium Dithionite (B78146) (Na₂S₂O₄) reduction. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry. The presence of a bromine atom ortho to the nitro group in this compound requires careful selection of the reduction method to ensure high yield and chemoselectivity, avoiding dehalogenation or other side reactions. This document outlines four reliable methods for this conversion, providing a comparative analysis of their reaction conditions and reported yields for similar substrates.

Comparative Data of Reduction Methods

The following table summarizes the typical reaction conditions and yields for the reduction of nitroarenes to anilines using the detailed methods. While specific yields for this compound may vary, the data for analogous substrates provide a valuable benchmark for method selection.

MethodReagents & CatalystSolvent(s)TemperatureReaction TimeTypical Yield (Analogous Substrates)Reference(s) for Analogous Substrates
Catalytic HydrogenationH₂ (1 MPa), Pd/C (5-10 mol%)Methanol (B129727) or Ethanol (B145695)80 °C4-12 h>95% (for 2-chloro-6-nitrotoluene)
Iron in Acidic MediumFe powder, Acetic Acid (AcOH), Ethanol (EtOH)EtOH/H₂O or AcOH/EtOHReflux1-3 h92-97% (for halo-nitrobenzenes)[1]
Stannous ChlorideSnCl₂·2H₂OEthanol or Ethyl Acetate (B1210297)50-78 °C2-12 h~95% (for various nitroarenes)[1]
Sodium DithioniteNa₂S₂O₄, NaHCO₃Methanol/H₂O or Dioxane/H₂OReflux1-4 h96% (for p-nitrotoluene)[2][3]

Experimental Protocols

Method 1: Catalytic Hydrogenation

This method is highly efficient and clean, often providing high yields with simple product isolation. However, care must be taken to prevent dehalogenation, which can be a side reaction with palladium catalysts.

Protocol:

  • Reactor Setup: To a high-pressure hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as methanol or ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 5-10 mol% of Palladium on carbon (Pd/C, 10% w/w).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor to 1 MPa with hydrogen.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with the solvent. The filtrate is then concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Method 2: Reduction with Iron in Acidic Medium

This is a classic and cost-effective method for nitro group reduction. It is generally robust and tolerant of many functional groups.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v) or a mixture of glacial acetic acid and ethanol.

  • Reagent Addition: Add iron powder (3-5 eq) to the solution. If using a neutral solvent system, add a catalytic amount of hydrochloric acid or a stoichiometric amount of ammonium (B1175870) chloride.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically exothermic. Monitor the reaction progress by TLC or LC-MS. The reduction is usually complete within 1-3 hours.

  • Work-up: After completion, cool the reaction mixture and filter it through a pad of celite while still hot to remove the iron salts. Wash the filter cake with hot ethanol.

  • Purification: Combine the filtrates and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.

Method 3: Reduction with Stannous Chloride (SnCl₂)

Stannous chloride is a mild and effective reducing agent for nitroarenes, often showing good chemoselectivity.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate (15-20 mL per gram of substrate).

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) to the solution.

  • Reaction: Heat the reaction mixture to 50-78 °C (reflux for ethanol). Stir the mixture until the starting material is consumed, as monitored by TLC (typically 2-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water. Basify the mixture to a pH of 8-9 with a saturated aqueous solution of sodium bicarbonate or 2M sodium hydroxide. This will precipitate tin salts.

  • Purification: Filter the mixture through a pad of celite, washing the solids with ethyl acetate. Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the desired amine.

Method 4: Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is an inexpensive and relatively safe reducing agent that works well in aqueous solvent systems. It often displays excellent chemoselectivity.

Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v) or dioxane and water in a round-bottom flask.

  • Reagent Addition: Add sodium dithionite (3-4 eq) and a base such as sodium bicarbonate (3-4 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC. The reaction is usually complete within 1-4 hours.

  • Work-up: After the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure.

  • Purification: Extract the aqueous residue with an organic solvent such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Visualized Workflows and Pathways

The following diagrams illustrate the general experimental workflow for the reduction of this compound and the chemical transformation itself.

experimental_workflow start Start: this compound reaction Reduction Reaction (Select Method 1-4) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Product: 2-Bromo-6-aminotoluene purification->product chemical_reaction sub This compound prod 2-Bromo-6-aminotoluene sub->prod Reduction reagents + [H] (Reducing Agent)

References

Application Notes: 2-Bromo-6-nitrotoluene as a Versatile Precursor in the Synthesis of the Kinase Inhibitor Lorlatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-nitrotoluene is a key starting material in the synthesis of complex pharmaceutical compounds due to its dual reactivity. The presence of a bromine atom allows for the formation of carbon-carbon bonds through cross-coupling reactions, while the nitro group can be readily converted to an amine, providing a site for further functionalization. This document details the application of this compound as a precursor in the synthesis of Lorlatinib (PF-06463922), a potent third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[1][2] Detailed experimental protocols for the key synthetic transformations, quantitative data, and a visualization of the relevant biological signaling pathway are provided.

Introduction

The strategic functionalization of aromatic scaffolds is a cornerstone of modern medicinal chemistry. This compound offers two distinct and synthetically valuable handles for molecular elaboration. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. The nitro group can be efficiently reduced to a primary amine, which serves as a versatile nucleophile or a point for amide bond formation.

This application note focuses on the multi-step synthesis of Lorlatinib, a macrocyclic tyrosine kinase inhibitor, starting from this compound. The key transformations highlighted include the reduction of the nitro group, protection of the resulting amine, and a subsequent Suzuki-Miyaura cross-coupling reaction to construct a key biaryl intermediate.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps involved in the transformation of this compound to a key biaryl intermediate for Lorlatinib synthesis.

Table 1: Reduction of this compound to 2-Bromo-6-aminotoluene

ParameterValue
Starting MaterialThis compound
Reducing AgentTin(II) chloride dihydrate (SnCl₂·2H₂O)
SolventEthanol
TemperatureReflux
Reaction Time2-4 hours
Yield>90%

Table 2: Boc Protection of 2-Bromo-6-aminotoluene

ParameterValue
Starting Material2-Bromo-6-aminotoluene
Protecting Group ReagentDi-tert-butyl dicarbonate (B1257347) (Boc₂O)
BaseTriethylamine (B128534) (TEA) or Sodium Bicarbonate (NaHCO₃)
SolventTetrahydrofuran (THF) or Dichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time12-24 hours
YieldHigh

Table 3: Suzuki-Miyaura Coupling of Boc-protected 2-Bromo-6-aminotoluene

ParameterValue
Starting Materialtert-butyl (2-bromo-6-methylphenyl)carbamate
Coupling PartnerArylboronic acid or ester
Palladium CatalystPd(PPh₃)₄ or Pd₂(dba)₃/SPhos
BaseK₃PO₄ or Cs₂CO₃
SolventDioxane/Water or Toluene
Temperature80-110 °C
Reaction Time4-24 hours
Yield60-80%

Experimental Protocols

Reduction of this compound to 2-Bromo-6-aminotoluene

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and ethanol.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain 2-Bromo-6-aminotoluene.

Boc Protection of 2-Bromo-6-aminotoluene

Materials:

  • 2-Bromo-6-aminotoluene

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-Bromo-6-aminotoluene (1.0 eq) in THF or DCM in a round-bottom flask.

  • Add triethylamine (1.5 eq) or a saturated solution of sodium bicarbonate.

  • Add di-tert-butyl dicarbonate (1.1-1.2 eq) dropwise to the stirred solution at room temperature.[3]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.[3]

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield tert-butyl (2-bromo-6-methylphenyl)carbamate.

Suzuki-Miyaura Coupling of tert-butyl (2-bromo-6-methylphenyl)carbamate

Materials:

  • tert-butyl (2-bromo-6-methylphenyl)carbamate

  • Arylboronic acid or ester (e.g., (5-cyano-1-methyl-1H-pyrazol-3-yl)boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Ligand (e.g., SPhos, if using Pd₂(dba)₃)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture or toluene)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine tert-butyl (2-bromo-6-methylphenyl)carbamate (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualization

Synthetic Workflow

G cluster_0 Synthesis of Lorlatinib Intermediate 2_Bromo_6_nitrotoluene This compound Reduction Reduction (SnCl2*2H2O, EtOH) 2_Bromo_6_nitrotoluene->Reduction 2_Bromo_6_aminotoluene 2-Bromo-6-aminotoluene Reduction->2_Bromo_6_aminotoluene Boc_Protection Boc Protection (Boc2O, Base) 2_Bromo_6_aminotoluene->Boc_Protection Boc_Protected_Amine tert-butyl (2-bromo-6-methylphenyl)carbamate Boc_Protection->Boc_Protected_Amine Suzuki_Coupling Suzuki-Miyaura Coupling (Pd catalyst, Base) Boc_Protected_Amine->Suzuki_Coupling Biaryl_Intermediate Key Biaryl Intermediate for Lorlatinib Suzuki_Coupling->Biaryl_Intermediate Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Suzuki_Coupling

Caption: Synthetic workflow from this compound.

Lorlatinib Signaling Pathway Inhibition

G cluster_1 ALK/ROS1 Signaling Pathway Inhibition by Lorlatinib ALK_ROS1 ALK/ROS1 Fusion Protein (Tyrosine Kinase) ADP ADP ALK_ROS1->ADP PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway ALK_ROS1->PI3K_Akt_mTOR Phosphorylation RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway ALK_ROS1->RAS_RAF_MEK_ERK Phosphorylation Lorlatinib Lorlatinib Lorlatinib->ALK_ROS1 Inhibition ATP ATP ATP->ALK_ROS1 Cell_Proliferation Cell Proliferation & Survival PI3K_Akt_mTOR->Cell_Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Apoptosis Apoptosis Inhibition->Cell_Proliferation

Caption: Lorlatinib inhibits ALK/ROS1 signaling pathways.

Conclusion

This compound serves as a cost-effective and versatile starting material for the synthesis of complex pharmaceutical agents like Lorlatinib. The distinct reactivity of its bromo and nitro functionalities allows for a modular and convergent synthetic strategy. The protocols outlined in this document provide a robust foundation for the laboratory-scale synthesis of key intermediates, and the principles can be adapted for the synthesis of other novel kinase inhibitors and pharmaceutical compounds. The provided visualizations offer a clear overview of the synthetic logic and the biological mechanism of action, aiding researchers in their drug discovery and development efforts.

References

Application Notes and Protocols for Heck Coupling Reactions Involving 2-Bromo-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing Heck coupling reactions using 2-Bromo-6-nitrotoluene as a substrate. The protocols and application notes are designed to be a valuable resource for chemists in academic and industrial research, particularly those involved in the synthesis of complex organic molecules for drug discovery and materials science.

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This transformation is a cornerstone of modern organic synthesis, valued for its broad functional group tolerance and its ability to construct complex molecular scaffolds. This compound is a useful building block, featuring an electron-withdrawing nitro group and a sterically demanding ortho-methyl group. The electronic and steric nature of this substrate requires careful optimization of reaction conditions to achieve high yields and selectivity in Heck coupling reactions. The products of these reactions, substituted nitrotoluenes, are versatile intermediates that can be further functionalized, making them valuable in the synthesis of pharmaceuticals and other advanced materials.

General Considerations for Heck Reactions with this compound

The success of a Heck reaction with this compound is dependent on several key parameters:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and effective precatalyst. The steric hindrance from the ortho-methyl group on this compound often necessitates the use of bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle.

  • Base: An inorganic or organic base is required to neutralize the hydrohalic acid generated during the reaction. Common bases include triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are typically used to ensure the solubility of the reactants and catalyst.

  • Temperature: Due to the steric hindrance and the electron-withdrawing nature of the nitro group, higher reaction temperatures (typically in the range of 100-140 °C) are often required to drive the reaction to completion.

Experimental Protocols

Protocol 1: Heck Coupling of this compound with Styrene (B11656)

This protocol describes a general procedure for the synthesis of (E)-2-methyl-3-nitro-stilbene via the Heck coupling of this compound and styrene.

Reaction Scheme:

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), Palladium(II) acetate (0.02 eq), and Tri(o-tolyl)phosphine (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous DMF via syringe to dissolve the solids.

  • Add triethylamine (2.0 eq) followed by styrene (1.2 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (E)-2-methyl-3-nitro-stilbene.

Protocol 2: Heck Coupling of this compound with n-Butyl Acrylate (B77674)

This protocol provides a method for the synthesis of n-butyl (E)-3-(2-methyl-6-nitrophenyl)acrylate.

Reaction Scheme:

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a dry reaction vessel, combine this compound (1.0 eq), Palladium(II) acetate (0.02 eq), Triphenylphosphine (0.04 eq), and Potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas for three cycles.

  • Add anhydrous DMF via syringe.

  • Add n-butyl acrylate (1.5 eq) to the mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts and wash the solid residue with ethyl acetate.

  • Combine the filtrate and washings, and wash with water (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired acrylate product.

Data Presentation

The following table summarizes typical reaction conditions for the Heck coupling of various aryl bromides, which can be used as a starting point for the optimization of reactions with this compound.

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Bromotoluenen-Butyl AcrylatePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF1001285-95
1-Bromo-4-nitrobenzeneStyrenePd(OAc)₂ (1)NoneNaOAc (2)NMP1404~90
2-BromotolueneStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF1202470-80
4-Bromoanisolen-Butyl AcrylatePd-NHC (1.4)-K₂CO₃ (2)DMF1002097[2]
2-Bromoanilinetert-Butyl AcrylatePd-NHC (1.4)-K₂CO₃ (2)DMF10020Moderate-Good[2]

Note: Yields are highly dependent on the specific reaction conditions and substrate purity. The data presented is for illustrative purposes based on literature for similar substrates.

Visualizations

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.[3]

Heck_Catalytic_Cycle A Pd(0)Ln B Oxidative Addition (Ar-Pd(II)-X)Ln A->B Ar-X C Alkene Coordination B->C Alkene D Migratory Insertion (R-alkene-Pd(II)-X)Ln C->D E β-Hydride Elimination D->E F Reductive Elimination E->F Alkene Product F->A Base (-HBase-X)

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

General Experimental Workflow

This diagram outlines the typical workflow for setting up and performing a Heck coupling reaction.

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_reactants Weigh Reactants (Aryl Halide, Catalyst, Ligand, Base) add_solids Add Solids to Flask prep_reactants->add_solids prep_glassware Dry Glassware prep_glassware->add_solids prep_solvent Degas Solvent add_liquids Add Solvent and Liquid Reagents prep_solvent->add_liquids inert_atm Establish Inert Atmosphere add_solids->inert_atm inert_atm->add_liquids heating Heat to Reaction Temperature add_liquids->heating monitoring Monitor Reaction (TLC/GC-MS) heating->monitoring quench Quench and Extraction monitoring->quench Reaction Complete purify Column Chromatography quench->purify characterize Characterize Product purify->characterize

Caption: General workflow for a Heck coupling experiment.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Bromo-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-Bromo-6-nitrotoluene as a key starting material. The following sections outline synthetic routes to carbazoles, phenothiazines, and dibenzothiophenes, leveraging modern and classical organic chemistry reactions.

Introduction

This compound is a versatile chemical intermediate with the formula C₇H₆BrNO₂.[1] Its structure, featuring a methyl group, a nitro group, and a bromine atom on an aromatic ring, allows for a variety of chemical transformations. The presence of the bromine atom facilitates cross-coupling reactions, while the nitro group can be reduced to an amine, opening pathways for the synthesis of diverse heterocyclic systems.[1][2] This document details selected applications of this compound in the synthesis of valuable heterocyclic scaffolds, which are prominent in medicinal chemistry and materials science.

Synthesis of 1-Methyl-8-nitro-9H-carbazole via Palladium-Catalyzed Suzuki Coupling and Cadogan Reductive Cyclization

The synthesis of the carbazole (B46965) ring system is a significant endeavor in organic synthesis due to the prevalence of this moiety in numerous biologically active natural products and pharmaceuticals. The following protocol outlines a two-step process for the synthesis of 1-methyl-8-nitro-9H-carbazole from this compound, commencing with a Suzuki-Miyaura cross-coupling reaction followed by a Cadogan reductive cyclization.

Signaling Pathway Diagram

Synthetic Pathway to 1-Methyl-8-nitro-9H-carbazole A This compound C 2-Methyl-6-nitro-1,1'-biphenyl A->C   Suzuki Coupling   Pd(PPh3)4, K2CO3   Toluene (B28343)/H2O B Phenylboronic Acid B->C D 1-Methyl-8-nitro-9H-carbazole C->D   Cadogan Cyclization   P(OEt)3, 160 °C

Caption: Synthetic route to 1-Methyl-8-nitro-9H-carbazole.

Experimental Workflow

Experimental Workflow for Carbazole Synthesis cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Cadogan Cyclization A Combine Reactants: This compound, Phenylboronic Acid, K2CO3, Pd(PPh3)4 B Add Solvents: Toluene and Water A->B C Heat and Stir (e.g., 90 °C, 12 h) B->C D Work-up and Purification: Extraction and Column Chromatography C->D E Combine Reactants: 2-Methyl-6-nitro-1,1'-biphenyl, P(OEt)3 D->E Intermediate F Heat under Inert Atmosphere (e.g., 160 °C) E->F G Purification: Crystallization or Column Chromatography F->G

Caption: Workflow for the synthesis of 1-Methyl-8-nitro-9H-carbazole.

Quantitative Data
StepReactant 1Reactant 2Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285[3]
22-Methyl-6-nitro-1,1'-biphenyl---P(OEt)₃ (reagent and solvent)160470-90[1][4][5]

Note: Yields are representative and may vary based on specific substrate and reaction conditions.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Methyl-6-nitro-1,1'-biphenyl (Suzuki Coupling)

This protocol is adapted from a general procedure for Suzuki coupling reactions.[3]

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

    • Toluene

    • Deionized water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add the palladium catalyst to the flask.

    • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours or until reaction completion is observed by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-methyl-6-nitro-1,1'-biphenyl.

Step 2: Synthesis of 1-Methyl-8-nitro-9H-carbazole (Cadogan Reductive Cyclization)

This protocol is based on the classical Cadogan reaction.[4][5]

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, place 2-methyl-6-nitro-1,1'-biphenyl.

    • Add an excess of triethyl phosphite to the flask.

    • Heat the reaction mixture to reflux (approximately 160 °C) under an inert atmosphere for 4 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

    • Remove the excess triethyl phosphite under high vacuum.

    • The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Synthesis of 4-Methyl-1-nitrophenothiazine via Smiles Rearrangement

The phenothiazine (B1677639) core is a privileged scaffold in medicinal chemistry, with applications ranging from antipsychotics to antihistamines. The Smiles rearrangement provides a classical route to this heterocyclic system.

Reaction Pathway

Synthesis of 4-Methyl-1-nitrophenothiazine A This compound C Intermediate Diphenyl Sulfide (B99878) A->C   Nucleophilic Aromatic Substitution   (e.g., Ullmann Condensation Conditions) B 2-Amino-5-nitrothiophenol B->C D 4-Methyl-1-nitrophenothiazine C->D   Smiles Rearrangement   Base (e.g., NaOH)

Caption: Synthetic pathway to 4-Methyl-1-nitrophenothiazine.

Experimental Workflow

Experimental Workflow for Phenothiazine Synthesis cluster_0 Step 1: Diphenyl Sulfide Formation cluster_1 Step 2: Smiles Rearrangement and Cyclization A Combine Reactants: This compound, 2-Amino-5-nitrothiophenol, Base (e.g., K2CO3), CuI (cat.) B Add Solvent (e.g., DMF) A->B C Heat and Stir B->C D Work-up and Purification C->D E Dissolve Intermediate in a suitable solvent (e.g., Ethanol) D->E Intermediate F Add Base (e.g., aq. NaOH) E->F G Heat to Reflux F->G H Purification G->H

Caption: Workflow for the synthesis of 4-Methyl-1-nitrophenothiazine.

Quantitative Data
StepReactant 1Reactant 2CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compound2-Amino-5-nitrothiophenolCuI (cat.)K₂CO₃DMF120-14012-2460-80[6] (adapted)
2Intermediate Diphenyl Sulfide--NaOHEthanol (B145695)Reflux2-470-90[6] (adapted)

Note: Yields are representative and may vary based on specific substrate and reaction conditions.

Detailed Experimental Protocols

Step 1: Synthesis of the Intermediate Diphenyl Sulfide

This protocol is an adaptation of Ullmann condensation conditions for the formation of a diaryl sulfide.

  • Materials:

    • This compound (1.0 equiv)

    • 2-Amino-5-nitrothiophenol (1.0 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Copper(I) iodide (CuI) (10 mol%)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a dry Schlenk tube, combine this compound, 2-amino-5-nitrothiophenol, potassium carbonate, and copper(I) iodide.

    • Evacuate and backfill the tube with an inert gas.

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Step 2: Synthesis of 4-Methyl-1-nitrophenothiazine via Smiles Rearrangement

This protocol is based on general procedures for the Smiles rearrangement.[6]

  • Materials:

    • Intermediate diphenyl sulfide (1.0 equiv)

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% aqueous)

    • Ethanol

  • Procedure:

    • Dissolve the intermediate diphenyl sulfide in ethanol in a round-bottom flask.

    • Add the aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 2-4 hours. The progress of the rearrangement and cyclization can be monitored by TLC.

    • After cooling, the product may precipitate. If so, collect the solid by filtration.

    • If no precipitate forms, pour the reaction mixture into water and extract with an appropriate organic solvent.

    • Wash, dry, and concentrate the organic extracts.

    • Purify the crude product by crystallization or column chromatography.

Synthesis of 1-Methyl-8-nitrodibenzothiophene via Palladium-Catalyzed Thienannulation

Dibenzothiophenes are an important class of sulfur-containing heterocycles with applications in materials science and as pharmaceutical scaffolds. A palladium-catalyzed annulation reaction can be employed for their synthesis.

Reaction Pathway

Synthesis of 1-Methyl-8-nitrodibenzothiophene A This compound C Intermediate Thienyl-Aryl Compound A->C   Suzuki Coupling   Pd Catalyst, Base B 2-Thienylboronic Acid B->C D 1-Methyl-8-nitrodibenzothiophene C->D   Intramolecular   C-H Activation/Cyclization   (e.g., Pd(OAc)2, Oxidant) Experimental Workflow for Dibenzothiophene Synthesis cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Intramolecular Cyclization A Combine Reactants: This compound, 2-Thienylboronic Acid, Base, Pd Catalyst B Add Solvent A->B C Heat and Stir B->C D Work-up and Purification C->D E Combine Intermediate with Pd(OAc)2, Oxidant (e.g., Cu(OAc)2) D->E Intermediate F Add Solvent (e.g., Acetic Acid) E->F G Heat to High Temperature F->G H Work-up and Purification G->H

References

Application Note: A Detailed Protocol for the Regioselective Nitration of 2-Bromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of substituted aromatic compounds is a fundamental electrophilic aromatic substitution reaction widely employed in organic synthesis for the production of valuable intermediates.[1][2] These nitroaromatic compounds are crucial building blocks in the manufacturing of pharmaceuticals, agrochemicals, dyes, and explosives.[3][4] This document provides a detailed experimental procedure for the nitration of 2-bromotoluene (B146081), a process that yields a mixture of isomeric products due to the competing directing effects of the methyl and bromo substituents. The methyl group is an activating, ortho-, para-director, while the bromine atom is a deactivating, yet also ortho-, para-director.[5][6] This interplay results in the formation of primarily 2-bromo-4-nitrotoluene (B188816) and 2-bromo-6-nitrotoluene. This protocol outlines the use of a standard mixed acid (sulfuric and nitric acid) method, including reaction setup, monitoring, work-up, and purification.

Key Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
2-BromotolueneReagent Grade, ≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95.0-98.0%Fisher Scientific
Concentrated Nitric Acid (HNO₃)ACS Reagent, 68.0-70.0%VWR
Dichloromethane (B109758) (CH₂Cl₂)ACS Reagent, ≥99.5%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%Fisher Scientific
Brine (Saturated NaCl solution)N/APrepared in-house
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)Reagent Grade, ≥97%Sigma-Aldrich
Crushed IceN/AN/A
TLC PlatesSilica (B1680970) Gel 60 F₂₅₄MilliporeSigma

Experimental Conditions Summary

ParameterValue / Description
Reactant2-Bromotoluene
Nitrating AgentMixed Acid (Conc. H₂SO₄ and Conc. HNO₃)
Stoichiometry~1.0 - 1.1 equivalents of HNO₃
Temperature0 - 10°C (maintained during addition)
Reaction Time30-60 minutes post-addition
MonitoringThin-Layer Chromatography (TLC) or Gas Chromatography (GC)
Work-upQuenching on ice, extraction, and sequential washing
PurificationFractional distillation under reduced pressure or column chromatography

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis cluster_products Products A 2-Bromotoluene C Cool 2-Bromotoluene (0-5°C) A->C Charge Reactor B Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) D Slowly Add Nitrating Mixture (Maintain Temp < 10°C) B->D Add dropwise C->D E Stir at 5-10°C (30-60 min) D->E F Monitor by TLC/GC E->F G Quench on Crushed Ice F->G Upon Completion H Separate Organic Layer G->H I Wash with H₂O H->I J Wash with 5% NaHCO₃ I->J K Wash with Brine J->K L Dry over MgSO₄ K->L M Filter & Remove Solvent L->M N Purify Isomers (Distillation / Chromatography) M->N O Characterize Products (NMR, GC-MS, IR) N->O P1 2-Bromo-4-nitrotoluene N->P1 P2 This compound N->P2

Caption: Workflow for the synthesis of nitro-2-bromotoluene isomers.

Detailed Experimental Protocol

Safety Precautions: This reaction involves highly corrosive and strong oxidizing acids. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, must be worn at all times. The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.[7][8]

1. Preparation of the Nitrating Mixture

  • In a clean, dry Erlenmeyer flask equipped with a magnetic stirrer, place 15 mL of concentrated sulfuric acid.

  • Place the flask in an ice-water bath and allow it to cool to below 10°C.

  • Slowly, in a dropwise manner, add 10 mL of concentrated nitric acid to the stirring sulfuric acid.[7][9] Maintain the temperature of the mixture below 20°C during this addition.[9]

  • Once the addition is complete, cool the nitrating mixture to approximately 0-5°C in an ice-salt bath before use.[8]

2. Nitration Reaction

  • Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel with a pressure-equalizing arm.

  • Charge the flask with 17.1 g (0.1 mol) of 2-bromotoluene.

  • Immerse the reaction flask in an ice-salt bath to cool the 2-bromotoluene to between 0°C and 5°C.[8]

  • Slowly add the pre-cooled nitrating mixture from the dropping funnel to the stirred 2-bromotoluene over a period of 30-45 minutes.[9]

  • It is critical to maintain the internal reaction temperature below 10°C throughout the addition to ensure controlled mononitration and minimize side reactions.[8][9] Vigorous stirring is essential for efficient mixing and heat dissipation.[9]

3. Reaction Monitoring and Work-up

  • After the addition is complete, allow the mixture to stir in the cooling bath for an additional 30-60 minutes.[9]

  • Monitor the reaction's progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate (B1210297) eluent) or GC to confirm the consumption of the starting material.[9]

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a beaker with constant stirring.

  • Transfer the resulting mixture to a separatory funnel. The nitrated organic product may appear as a dense, yellow oil.[10]

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash them sequentially with 100 mL of cold water, 100 mL of 5% sodium bicarbonate solution (vent the separatory funnel frequently to release CO₂ gas), and finally with 100 mL of brine.[7][9]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8][9]

4. Purification and Characterization

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a mixture of isomers.

  • The primary isomers, 2-bromo-4-nitrotoluene and this compound, can be separated by fractional distillation under reduced pressure or by column chromatography on silica gel.[9][11]

  • Characterize the final products using standard analytical techniques such as NMR, GC-MS, and IR spectroscopy to confirm their identity and purity.[4][12] The melting point of this compound is reported to be 38–40°C.[4]

References

Application Notes and Protocols for the Purification of 2-Bromo-6-nitrotoluene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Recrystallization is a fundamental technique for the purification of solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. For 2-Bromo-6-nitrotoluene, which is typically a yellowish crystalline powder or low melting solid at or near room temperature, recrystallization is an effective method to enhance its purity, which is critical for its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]

The selection of an appropriate solvent is the most critical step in this process. An ideal solvent will dissolve a large amount of this compound at its boiling point but only a small amount at lower temperatures. This differential solubility allows for the formation of pure crystals upon cooling, while the impurities remain dissolved in the solvent (mother liquor). The typical assay of commercially available this compound is ≥97.5% or 98%, and recrystallization can be employed to achieve higher purity if required for specific sensitive applications.[1][2][3][4]

Data Presentation

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReferences
CAS Number 55289-35-5[1]
Molecular Formula C₇H₆BrNO₂[1][2]
Molecular Weight 216.03 g/mol [1]
Appearance Yellowish crystalline powder or low melting solid.[1][2][5]
Melting Point 38-40 °C (lit.)[1][5]
Boiling Point ~259.6 °C @ 760 mmHg; 143 °C @ 22 mmHg (lit.)[1][5]
Density 1.6 ± 0.1 g/cm³[1]
Solvent Selection for Recrystallization

The selection of an appropriate solvent is crucial for successful recrystallization. The following table provides guidance on selecting a solvent system for this compound based on general solubility principles. Experimental validation is essential.

Solvent/Solvent SystemExpected Solubility at Room Temp.Expected Solubility at Boiling PointSuitability
Ethanol Low to ModerateHighPotentially suitable.
Methanol Low to ModerateHighPotentially suitable.
Isopropanol LowHighGood candidate.
Ethyl Acetate/Hexane Low (in hexane) to High (in ethyl acetate)HighA mixture could be optimized.
Toluene/Hexane Low (in hexane) to High (in toluene)HighA mixture could be optimized.
Water InsolubleInsolubleUnsuitable as a single solvent.

Experimental Protocols

This section provides a detailed protocol for the purification of this compound by recrystallization.

Small-Scale Solvent Selection

Objective: To identify the optimal solvent or solvent system for recrystallization.

Methodology:

  • Place approximately 50 mg of crude this compound into several small test tubes.

  • Add a different potential solvent (e.g., ethanol, isopropanol, hexane) dropwise to each test tube at room temperature, shaking after each addition. Note the solubility. A suitable solvent should not dissolve the compound readily at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath until the solvent boils. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the test tube to cool slowly to room temperature, and then place it in an ice-water bath.

  • Observe the formation of crystals. The ideal solvent will yield a large quantity of crystals upon cooling.[6][7]

Bulk Recrystallization Protocol

Objective: To purify a larger quantity of crude this compound.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions. Heat the mixture on a hot plate with stirring. Continue to add the solvent until the solid completely dissolves at the boiling point of the solvent.[6] Use a minimal amount of hot solvent to ensure the solution is saturated.

  • Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): To remove insoluble impurities or the activated charcoal, perform a hot filtration. Pre-heat a Büchner funnel and a new receiving flask with a small amount of hot solvent to prevent premature crystallization.[6] Quickly filter the hot solution under vacuum.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Transfer the crystals to a watch glass and allow them to air dry. For a more thorough drying, use a vacuum oven at a temperature well below the compound's melting point (e.g., room temperature).

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow crude_product Crude this compound dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing impurities Impurities in Mother Liquor vacuum_filtration->impurities Separate drying Drying washing->drying pure_product Purified this compound drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Note: High-Purity Isolation of 2-Bromo-6-nitrotoluene via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-6-nitrotoluene (CAS No: 55289-35-5) is a key chemical intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients.[1] It is a yellowish crystalline powder with a molecular weight of 216.03 g/mol and a melting point of 38-40°C.[1][2] Due to the nature of its synthesis, which often involves the nitration of 2-bromotoluene, the crude product can contain various isomeric and over-nitrated impurities. The presence of these impurities can impede subsequent reaction steps and compromise the purity of the final product. Therefore, an efficient purification method is critical. This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography.

Principle

Column chromatography is a preparative separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[3] In this protocol, silica gel, a polar adsorbent, is used as the stationary phase.[4] A non-polar mobile phase is used to carry the crude mixture through the column. Compounds with lower polarity, such as the desired this compound, will travel through the column faster, while more polar impurities will be retained on the silica gel for longer. This difference in migration rates allows for the effective separation and isolation of the target compound.

Experimental Protocol

This protocol outlines the purification of crude this compound using flash column chromatography. The primary objective is to separate the desired product from starting materials and reaction byproducts.

1. Materials and Reagents

  • Crude this compound

  • Silica Gel (Flash Chromatography Grade, 230-400 mesh)

  • Petroleum Ether (or Hexane), HPLC Grade

  • Ethyl Acetate, HPLC Grade

  • Dichloromethane, HPLC Grade (for sample dissolution)

  • TLC plates (Silica gel 60 F254)

  • Standard laboratory glassware

  • Flash chromatography system (or glass column for manual setup)

  • Rotary evaporator

2. Preliminary TLC Analysis

Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC).

  • Prepare several developing chambers with different ratios of Petroleum Ether:Ethyl Acetate (e.g., 50:1, 30:1, 20:1). A 20:1 ratio has been shown to be effective for related compounds.[5]

  • Dissolve a small amount of the crude material in a few drops of ethyl acetate.

  • Spot the dissolved crude mixture onto TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under UV light (254 nm).

  • The ideal solvent system is one that results in a retention factor (Rf) of approximately 0.3-0.5 for the desired product, ensuring good separation from impurities.[6]

3. Column Preparation and Equilibration

  • Select an appropriately sized flash column based on the amount of crude material (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight).

  • Pack the column with silica gel using a slurry method with the chosen mobile phase to ensure a homogenous, air-free packed bed.[6][7]

  • Equilibrate the column by passing 3-5 column volumes of the initial mobile phase (e.g., 100% Petroleum Ether) through the silica bed.

4. Sample Loading (Dry Loading Method)

  • Dissolve the crude this compound (e.g., 1.0 g) in a minimal volume of a suitable solvent like dichloromethane.

  • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained.[8]

  • Carefully apply the dry powder evenly onto the top of the equilibrated silica gel bed in the column.[7]

5. Elution and Fraction Collection

  • Begin the elution process by passing the mobile phase through the column.

  • Start with a low polarity mobile phase (e.g., 100% Petroleum Ether).

  • If necessary, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent (Ethyl Acetate).[8] For example, start with 100% Petroleum Ether and gradually increase to a 20:1 mixture of Petroleum Ether:Ethyl Acetate.

  • Collect the eluate in fractions of appropriate volumes (e.g., 15-20 mL per tube).

6. Fraction Analysis and Product Isolation

  • Monitor the composition of the collected fractions using TLC.[7]

  • Spot every few fractions on a TLC plate and develop it in the solvent system used for the separation.

  • Identify the fractions containing the pure this compound (based on the Rf value determined earlier).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove any residual solvent.

  • Determine the weight and yield of the purified product and confirm its purity via melting point analysis (Expected: 38-40°C).[2][9]

Data Summary

The following table summarizes the typical parameters for the purification of this compound. Actual values may vary based on the initial purity of the crude material and the specific equipment used.

ParameterValueNotes
Column Parameters
Stationary PhaseSilica Gel, 230-400 meshStandard for flash chromatography of small organic molecules.[4]
Column Dimensions40g Pre-packed Cartridge (or equivalent)Scalable based on sample size.
Mobile Phase
Solvent APetroleum Ether (or Hexane)Non-polar component of the eluent.
Solvent BEthyl AcetatePolar modifier.
Elution MethodIsocratic or GradientStart with 100% Solvent A, gradually increasing Solvent B to 5%.[5]
Sample & Yield
Crude Sample Load~1.0 gA sample-to-sorbent ratio of 1-5% is recommended.[6]
Expected Yield75-90%Highly dependent on the purity of the crude starting material.
Final Purity>98%As determined by GC, HPLC, or NMR.
Melting Point38-40°CA sharp melting range indicates high purity.[2]

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of this compound.

Purification_Workflow Crude Crude 2-Bromo- 6-nitrotoluene TLC 1. TLC Analysis (Determine Eluent) Crude->TLC Optimize DryLoad 2. Prepare Sample (Dry Loading) Crude->DryLoad Elute 4. Elute with Mobile Phase TLC->Elute Optimized Eluent DryLoad->Elute Load Sample PackColumn 3. Pack & Equilibrate Column PackColumn->Elute Equilibrated Column Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Pool Fractions with Target Rf Evaporate 8. Solvent Evaporation Combine->Evaporate Pure Purified Product (>98% Purity) Evaporate->Pure

Caption: Workflow for this compound purification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 2-Bromo-6-nitrotoluene. The content is structured to address specific challenges encountered during experimental work with this sterically hindered and electronically deactivated substrate.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Catalyst System: Standard Pd catalysts (e.g., Pd(PPh₃)₄) may be ineffective due to the steric hindrance and the electron-withdrawing nitro group.1a. Catalyst Selection: Employ more active, sterically bulky phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. Pre-formed palladium catalysts, such as XPhos Pd G3, can also enhance results. 1b. Ligand-to-Metal Ratio: Ensure a sufficient ligand-to-palladium ratio to maintain catalyst stability and activity.
2. Suboptimal Base: The choice and strength of the base are critical for the transmetalation step. Weaker bases may not be sufficient to activate the boronic acid effectively.2a. Base Screening: Test a range of bases from moderate to strong (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective. 2b. Base Solubility: Ensure the base is finely powdered and well-dispersed in the solvent to maximize its reactivity.
3. Inappropriate Solvent: The solvent system must solubilize all reaction components and facilitate the catalytic cycle.3a. Solvent Optimization: A mixture of an aprotic organic solvent and water (e.g., dioxane/water, THF/water) is commonly used. Vary the ratio of the organic solvent to water to improve solubility and reaction kinetics. Anhydrous conditions with solvents like toluene (B28343) or dioxane can also be effective, particularly with certain base and ligand combinations.
4. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures due to the challenging nature of the substrate.4. Temperature Increase: Gradually increase the reaction temperature, typically in the range of 80-110 °C. Monitor for potential degradation of starting materials or products at higher temperatures.
Significant Side Product Formation 1. Protodeboronation: The boronic acid is consumed by reaction with trace amounts of water or protons, leading to the formation of the corresponding arene.1a. Use of Boronic Esters: Employ more stable boronic acid derivatives, such as pinacol (B44631) esters, which are less prone to protodeboronation. 1b. Anhydrous Conditions: Use rigorously dried solvents and reagents, and perform the reaction under a strictly inert atmosphere. 1c. Milder Base: In some cases, a weaker base like potassium fluoride (B91410) (KF) can reduce the rate of protodeboronation.
2. Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.2a. Optimize Catalyst System: A well-chosen catalyst and ligand can often minimize homocoupling by promoting the desired cross-coupling pathway. 2b. Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.5 equivalents) relative to the this compound.
3. Hydrodehalogenation: The starting this compound is reduced to 2-nitrotoluene.3a. Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen) to minimize oxygen, which can contribute to catalyst decomposition pathways that favor this side reaction. 3b. High-Purity Reagents: Use high-purity, dry solvents to avoid impurities that can act as hydrogen donors.
Reaction Stalls or is Sluggish 1. Catalyst Deactivation: The palladium catalyst may precipitate as palladium black or become otherwise deactivated.1a. Ligand Choice: Use bulky, electron-rich ligands that stabilize the Pd(0) species. 1b. Lower Temperature: High temperatures can sometimes accelerate catalyst decomposition. Find the optimal balance between reaction rate and catalyst stability. 1c. Degassing: Ensure all reagents and the reaction mixture are thoroughly degassed to remove oxygen.
2. Poor Solubility of Reagents: One or more components may not be sufficiently soluble in the chosen solvent system.2a. Solvent Screening: Test different solvents or solvent mixtures to improve solubility. 2b. Phase-Transfer Catalyst: In biphasic systems, the addition of a phase-transfer catalyst may be beneficial.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound so challenging?

The difficulty arises from a combination of steric and electronic factors. The ortho-nitro and ortho-methyl groups create significant steric hindrance around the bromine atom, which can slow down the oxidative addition step of the catalytic cycle. Additionally, the strong electron-withdrawing nature of the nitro group deactivates the aryl bromide towards oxidative addition.

Q2: What is the best initial catalyst system to try for this substrate?

A good starting point would be a palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) precursor combined with a sterically demanding, electron-rich phosphine ligand such as SPhos or XPhos. Pre-formed catalysts like XPhos Pd G3 are also excellent choices for challenging substrates.

Q3: How does the position of the nitro group affect the reaction?

The position of the nitro group has a significant impact on reactivity, primarily due to steric effects. The reactivity of nitrophenylboronic acids in Suzuki couplings generally follows the trend: para > meta >> ortho.[1] This highlights the substantial steric hindrance imposed by the ortho-nitro group, which can significantly lower the reaction yield.

Q4: Can the nitro group itself react under Suzuki coupling conditions?

While traditionally aryl halides are the electrophilic partners, there have been reports of palladium-catalyzed cross-coupling reactions where a nitro group is displaced.[2][3][4][5][6] However, the C-Br bond is generally more reactive towards oxidative addition than the C-NO₂ bond, so selective coupling at the bromine position is expected.

Q5: What are the key experimental parameters to control for a successful reaction?

The most critical parameters are the choice of catalyst and ligand, the base, the solvent, and the reaction temperature. Thorough degassing of the reaction mixture to remove oxygen is also crucial to prevent catalyst deactivation and side reactions.

Q6: I am observing a byproduct that corresponds to the debrominated starting material. What is causing this?

This is likely due to hydrodehalogenation, a side reaction where the aryl bromide is reduced. This can be minimized by ensuring a strictly inert atmosphere and using high-purity, dry solvents.

Data Presentation

The following tables summarize quantitative data from studies on substrates with similar electronic and steric properties to this compound, which can serve as a guide for reaction optimization.

Table 1: Effect of Nitro Group Position on Suzuki Coupling Yield with 4-Bromoanisole [1]

Isomer of Nitrophenylboronic AcidCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
paraPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
metaPd₂(dba)₃ / XPhosK₃PO₄Dioxane1001288
orthoPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O1002435

Table 2: Catalyst Performance in the Suzuki Coupling of a Sterically Hindered 2-Bromopyridine Derivative

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O908~85-95
Pd(OAc)₂ / SPhosK₂CO₃Toluene10012High
PEPPSI™-IPrK₂CO₃DMF/H₂O806Good to Excellent

Note: Yields for the latter two catalysts are inferred from their high efficiency in analogous reactions.

Experimental Protocols

General Procedure for the Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific arylboronic acid coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) or a pre-formed catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv), finely powdered

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid or ester, the base, and the palladium catalyst and ligand.

  • Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The typical concentration is 0.1-0.2 M with respect to the this compound.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Suzuki_Workflow reagents 1. Combine Reactants: - this compound - Boronic Acid/Ester - Base - Catalyst & Ligand degas 2. Degas System (Evacuate/Backfill Ar) reagents->degas solvent 3. Add Degassed Solvent degas->solvent heat 4. Heat to 80-110 °C solvent->heat monitor 5. Monitor Reaction (TLC, LC-MS) heat->monitor workup 6. Aqueous Work-up & Extraction monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify Troubleshooting_Suzuki start Low or No Yield catalyst Is the catalyst system optimal? (e.g., Buchwald ligand) start->catalyst base Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) catalyst->base No optimize_catalyst Optimize Catalyst & Ligand catalyst->optimize_catalyst Yes temp Is the temperature sufficient? (80-110 °C) base->temp No optimize_base Screen Stronger Bases base->optimize_base Yes side_reactions Are side reactions occurring? (Protodeboronation, Homocoupling) temp->side_reactions No increase_temp Increase Temperature temp->increase_temp Yes address_side_reactions Address Side Reactions: - Use boronic ester - Ensure inert atmosphere side_reactions->address_side_reactions Yes success Improved Yield side_reactions->success No optimize_catalyst->base optimize_base->temp increase_temp->side_reactions address_side_reactions->success

References

preventing side reactions in the synthesis of 2-Bromo-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Bromo-6-nitrotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main synthetic strategies for this compound:

  • Nitration of 2-Bromotoluene (B146081): This is a direct approach where 2-bromotoluene is reacted with a nitrating agent. However, this method often leads to a mixture of isomers, which can be challenging to separate.[1][2]

  • Sandmeyer Reaction: This route typically starts from an aniline (B41778) derivative, such as 2-methyl-3-nitroaniline (B147196) (6-nitro-o-toluidine).[3][4] The amino group is first converted to a diazonium salt, which is then displaced by a bromide using a copper(I) bromide catalyst.[5][6] A longer, but potentially purer, multi-step synthesis starting from p-toluidine (B81030) has also been described.[4]

Q2: What are the most common side reactions to be aware of during the synthesis?

A2: The most prevalent side reactions depend on the chosen synthetic route:

  • For the nitration of 2-bromotoluene:

    • Formation of regioisomers: The primary challenge is controlling the regioselectivity of the nitration. The directing effects of the methyl and bromo groups can lead to the formation of other isomers like 2-bromo-4-nitrotoluene (B188816) and 2-bromo-5-nitrotoluene.[1][2]

    • Dinitration: Harsh reaction conditions (e.g., high temperature, excess nitrating agent) can lead to the introduction of a second nitro group, yielding dinitrotoluene derivatives.[4]

  • For the Sandmeyer reaction:

    • Incomplete diazotization: If the formation of the diazonium salt from the starting aniline is incomplete, it will remain as an impurity.

    • Byproducts from diazonium salt decomposition: Diazonium salts can be unstable and may decompose to form phenols or other byproducts if not handled correctly.

    • Formation of biaryl compounds: The radical mechanism of the Sandmeyer reaction can sometimes lead to the formation of biaryl byproducts.[5]

Q3: How can I purify the final this compound product?

A3: Common purification techniques for this compound include:

  • Column Chromatography: This is a highly effective method for separating the desired product from isomers and other impurities. A common eluent system is petroleum ether/ethyl acetate.[3]

  • Recrystallization: This technique can be used to purify the product if a suitable solvent system is found.[7]

  • Distillation: If the boiling points of the product and impurities are sufficiently different, vacuum distillation can be employed.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction (Nitration Route) - Ensure the nitrating agent is fresh and of high quality.- Optimize the reaction time and temperature. Monitor the reaction progress using TLC or GC.- Ensure efficient stirring to overcome mass transfer limitations.
Incomplete Diazotization (Sandmeyer Route) - Maintain a low temperature (0-5 °C) during the addition of sodium nitrite (B80452) to prevent decomposition of nitrous acid.[3] - Ensure the correct stoichiometry of reagents.
Decomposition of Diazonium Salt (Sandmeyer Route) - Use the diazonium salt immediately after its preparation.- Maintain the recommended temperature throughout the Sandmeyer reaction.
Loss of Product During Workup - Ensure proper phase separation during extractions.- Use a suitable solvent for extraction to ensure high partition of the product into the organic layer.- Minimize the number of transfer steps to reduce mechanical losses.
Issue 2: Presence of Multiple Isomers in the Product (Primarily Nitration Route)
Potential Cause Troubleshooting Step
Poor Regioselectivity of Nitration - Control Reaction Temperature: Lowering the reaction temperature can often improve the regioselectivity of nitration reactions.[2] - Choice of Nitrating Agent: The choice of nitrating agent and solvent system can significantly influence the isomer distribution. Consider using milder nitrating conditions.[8] - Alternative Synthetic Route: If isomer separation proves too difficult, consider switching to the Sandmeyer route starting from 6-nitro-o-toluidine for better regiochemical control.[4]
Inefficient Purification - Optimize Column Chromatography: Adjust the solvent polarity of the eluent to achieve better separation of the isomers.- Consider Preparative HPLC: For very difficult separations, preparative HPLC can be a viable, albeit more expensive, option.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction from 2-Methyl-3-nitroaniline [3]

  • Diazotization:

    • Suspend 2-methyl-3-nitroaniline (0.3 mol) in a mixture of water (200 mL) and 40% aqueous hydrobromic acid (100 mL).

    • Heat the mixture to reflux for 10 minutes, then cool to 0°C in an ice bath.

    • Slowly add a solution of sodium nitrite (0.3 mol) in water (100 mL) dropwise, ensuring the temperature does not exceed 5°C.

    • Continue stirring at 0-5°C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a stirred mixture of cuprous bromide (0.3 mol) in hydrobromic acid (150 mL) and water (150 mL).

    • Slowly add the previously prepared diazonium salt solution to this mixture at room temperature.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Heat the mixture to 70°C for 1 hour.

  • Workup and Purification:

    • After cooling, pour the reaction mixture into ice water.

    • Extract the product with dichloromethane (B109758) (3 x 400 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography using petroleum ether as the eluent to obtain this compound.

Visualizations

Synthesis_Workflow cluster_nitration Nitration Route cluster_sandmeyer Sandmeyer Route start_nitration 2-Bromotoluene reaction_nitration Nitration (e.g., HNO3/H2SO4) start_nitration->reaction_nitration product_mixture Crude Product Mixture (Isomers + Starting Material) reaction_nitration->product_mixture purification_nitration Purification (Column Chromatography) product_mixture->purification_nitration final_product_nitration This compound purification_nitration->final_product_nitration start_sandmeyer 2-Methyl-3-nitroaniline diazotization Diazotization (NaNO2, HBr, 0-5°C) start_sandmeyer->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt sandmeyer_reaction Sandmeyer Reaction (CuBr) diazonium_salt->sandmeyer_reaction crude_product_sandmeyer Crude Product sandmeyer_reaction->crude_product_sandmeyer purification_sandmeyer Purification (Column Chromatography) crude_product_sandmeyer->purification_sandmeyer final_product_sandmeyer This compound purification_sandmeyer->final_product_sandmeyer

Caption: Comparative workflow of the two primary synthetic routes to this compound.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield? start->low_yield isomer_issue Isomer Impurities? start->isomer_issue incomplete_reaction Check Reaction Conditions (Temp, Time, Reagents) low_yield->incomplete_reaction Yes workup_loss Review Workup Procedure low_yield->workup_loss Yes optimize_purification Optimize Purification (e.g., Column Chromatography) isomer_issue->optimize_purification Yes change_route Consider Alternative Synthetic Route (Sandmeyer) isomer_issue->change_route Yes

Caption: A logical troubleshooting guide for common issues in the synthesis of this compound.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-Bromo-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with low yields in cross-coupling reactions involving the sterically hindered and electron-deficient substrate, 2-Bromo-6-nitrotoluene.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low or no conversion of my this compound starting material?

A1: Low conversion is a common issue with sterically hindered substrates like this compound. The primary bottleneck is often the oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond. The bulky ortho-nitro and ortho-methyl groups impede the approach of the catalyst.

Key areas to investigate:

  • Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The use of bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate oxidative addition.[1][2]

  • Pre-catalyst Activation: Ensure your active Pd(0) species is forming efficiently. Consider using a pre-catalyst that readily forms the active LPd(0) species.[3]

  • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. These couplings often require elevated temperatures (80-120 °C) to overcome the activation energy barrier.[3]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Incomplete degassing of solvents and failure to maintain an inert (argon or nitrogen) atmosphere can lead to catalyst deactivation.

Q2: I am seeing significant formation of side products. What are they and how can I minimize them?

A2: The most common side reactions are hydrodehalogenation (de-bromination) and protodeboronation of the boronic acid/ester in Suzuki couplings.

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen, yielding 2-nitrotoluene. It can be caused by hydride sources in the reaction mixture (e.g., certain solvents or bases) or a slow reductive elimination step.

    • Solution: Use a bulky ligand to accelerate reductive elimination, ensure an inert atmosphere, and consider a less aggressive base or lower reaction temperature.[3]

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the coupling partner, often catalyzed by the base or residual water.

    • Solution: Use anhydrous solvents, ensure the base is dry, and consider using more stable boronic esters (e.g., pinacol (B44631) esters).

Q3: My boronic acid/ester appears to be degrading during the reaction. What is happening?

A3: Boronic acids can be unstable under certain reaction conditions, leading to decomposition or the formation of boroxines (anhydrides of boronic acids). The presence of excess water and a strong base can promote protodeboronation.

  • Solution: Use fresh, high-purity boronic acid or a more stable boronate ester. Minimize the amount of water in the reaction, unless it is part of a specific aqueous solvent system. A milder base or shorter reaction time may also be beneficial.

Q4: The palladium catalyst turns black during the reaction. What does this indicate?

A4: The formation of palladium black indicates the aggregation and precipitation of the palladium catalyst from the solution, leading to a loss of catalytic activity.

  • Causes:

    • Insufficient ligand to stabilize the Pd(0) species.

    • High reaction temperatures causing ligand decomposition or catalyst aggregation.[1]

    • Impurities in the starting materials or solvents.

  • Solutions:

    • Increase the ligand-to-palladium ratio slightly.

    • Use a more thermally stable, sterically hindered ligand.

    • Lower the reaction temperature if possible, while still achieving a reasonable reaction rate.

    • Ensure all reagents and solvents are pure and properly degassed.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of this compound is particularly challenging due to the steric hindrance from the two ortho substituents. The following guide provides a systematic approach to optimizing the reaction.

Troubleshooting Flowchart: Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling of This compound cause1 Inefficient Oxidative Addition (Steric Hindrance) start->cause1 cause2 Slow Transmetalation start->cause2 cause3 Catalyst Deactivation start->cause3 cause4 Side Reactions start->cause4 sol1a Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) cause1->sol1a sol1b Increase Reaction Temperature (80-120 °C) cause1->sol1b sol1c Use a More Active Pre-catalyst (e.g., G3/G4 Buchwald Precatalysts) cause1->sol1c sol2a Use a Stronger, Non-nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃) cause2->sol2a sol2b Ensure Anhydrous Conditions (if not using aqueous system) cause2->sol2b sol2c Use Boronate Ester (e.g., pinacol ester) cause2->sol2c sol3a Ensure Rigorous Degassing (Freeze-Pump-Thaw) cause3->sol3a sol3b Increase Ligand:Pd Ratio (e.g., 2.2:1) cause3->sol3b sol3c Use Purified Reagents and Solvents cause3->sol3c sol4a Minimize Reaction Time cause4->sol4a sol4b Optimize Base and Temperature cause4->sol4b

Caption: Troubleshooting flowchart for low yield in Suzuki coupling.

Comparative Data for Suzuki Coupling Conditions (Model Systems)

Note: The following data is for structurally similar, sterically hindered substrates and should be used as a starting point for optimization.

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
2-Bromo-6-methyl-isonicotinaldehydePhenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene100Moderate
2-Bromo-6-methyl-isonicotinaldehydePhenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O100Low
2-Bromo-nitrobenzenePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O100High
6-ChloroindolePhenylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O6091-99

Data adapted from analogous systems reported in the literature.[4][5]

Low Yield in Heck and Sonogashira Couplings

For Heck and Sonogashira couplings, steric hindrance remains a major challenge. The electron-withdrawing nitro group can influence the reactivity, and careful selection of conditions is crucial.

General Recommendations:

  • Heck Reaction:

    • Catalyst: Pd(OAc)₂ with a phosphine ligand like P(o-tol)₃ is a common starting point. For challenging substrates, more advanced catalyst systems may be required.[6]

    • Base: An organic base such as triethylamine (B128534) (Et₃N) or an inorganic base like K₂CO₃ is typically used.

    • Solvent: Polar aprotic solvents like DMF, NMP, or dioxane are preferred.[7]

    • Temperature: High temperatures (100-140 °C) are often necessary.[7]

  • Sonogashira Coupling:

    • Catalyst: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[8] Copper-free conditions are also possible with specialized ligands.

    • Base: A strong amine base like triethylamine or diisopropylethylamine (DIPEA) is required.

    • Solvent: THF or DMF are common solvents.

    • Atmosphere: Rigorous exclusion of oxygen is critical to prevent the homocoupling of the alkyne (Glaser coupling).

Experimental Protocols (Model Systems)

The following protocols are adapted from procedures for structurally similar substrates and should serve as a starting point for the cross-coupling of this compound.

Protocol 1: Model Suzuki-Miyaura Coupling

This protocol is adapted for a sterically hindered substrate using a Buchwald-type pre-catalyst.[9]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and finely powdered potassium phosphate (B84403) (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (B91453) and water (typically a 4:1 to 10:1 ratio) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the vial and place it in a preheated oil bath at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Model Heck Reaction

This protocol is a general procedure for the Heck reaction of an aryl bromide with styrene.[6]

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., Tri(o-tolyl)phosphine, 4 mol%) in DMF.

  • Reagent Addition: Add the alkene (e.g., styrene, 1.2 equiv) and triethylamine (Et₃N, 1.5 equiv) to the mixture.

  • Degassing: Degas the solution by bubbling with argon for 15 minutes.

  • Reaction: Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Workup: After cooling to room temperature, pour the mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Visualizing Experimental Workflows

General Experimental Workflow for Cross-Coupling

prep prep reaction reaction workup workup analysis analysis A Reagent Preparation: Aryl Halide, Coupling Partner, Base B Inert Atmosphere Setup: Evacuate & Backfill with Ar/N₂ A->B C Add Catalyst & Ligand B->C D Add Degassed Solvent C->D E Heat to Reaction Temperature (e.g., 80-120 °C) D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Cool and Quench Reaction F->G H Aqueous Workup & Extraction G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: A generalized experimental workflow for cross-coupling reactions.

References

catalyst and ligand selection for 2-Bromo-6-nitrotoluene Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully performing the Suzuki coupling of the challenging substrate, 2-bromo-6-nitrotoluene.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound considered challenging?

A1: The Suzuki coupling of this compound is challenging due to a combination of steric hindrance and electronic effects. The presence of a methyl group and a nitro group in the ortho positions relative to the bromine atom creates significant steric bulk around the reaction center. This hindrance can impede the oxidative addition of the palladium catalyst to the aryl bromide, a critical step in the catalytic cycle.[1][2] Additionally, the electron-withdrawing nature of the nitro group can deactivate the aryl bromide towards oxidative addition.

Q2: What are the most common side reactions observed in the Suzuki coupling of this compound?

A2: The most common side reactions include:

  • Protodeboronation: This is the protonolysis of the boronic acid or ester, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming the coupling partner.[3][4]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid partner or two molecules of the aryl halide. It can become significant if the catalytic cycle is slow.[4]

  • Hydrodehalogenation: This is the reduction of the aryl bromide to toluene, where the bromine atom is replaced by a hydrogen atom. This can occur if the palladium catalyst reacts with a hydrogen source in the reaction mixture.[5]

Q3: How do I choose the optimal catalyst and ligand for this reaction?

A3: For sterically hindered and electron-deficient substrates like this compound, standard catalysts like Pd(PPh₃)₄ may not be effective.[5] It is recommended to use more electron-rich and sterically hindered phosphine (B1218219) ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands.[5][6] These ligands can facilitate the oxidative addition step and promote reductive elimination. Pre-formed palladium catalysts, such as XPhos Pd G3, can also improve results.[5]

Q4: What is the best base and solvent combination for this coupling?

A4: The choice of base and solvent is crucial. Stronger, non-nucleophilic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for difficult couplings.[5] Aprotic polar solvents are generally preferred. Common solvent systems include mixtures of 1,4-dioxane/water, THF/water, or toluene.[7][8] The water in the mixture is often necessary to facilitate the transmetalation step.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Inactive catalyst system.Use a more active catalyst/ligand system, such as a Buchwald ligand (SPhos, XPhos) with a palladium source like Pd(OAc)₂ or a pre-formed catalyst.[5][9]
Insufficient reaction temperature.Increase the reaction temperature, typically in the range of 80-110 °C.[5]
Poor quality of reagents.Ensure all reagents, especially the boronic acid and solvent, are pure and dry.[3]
Incomplete reaction.Increase the reaction time and monitor progress by TLC or LC-MS.[10]
Significant Side Product Formation (e.g., homocoupling, protodeboronation) Slow transmetalation step.Increase the temperature moderately. Consider changing the ligand; bidentate ligands like dppf can sometimes suppress homocoupling.[4]
Presence of excess water or oxygen.Ensure the reaction is properly degassed. Use anhydrous solvents.[4]
Base-catalyzed decomposition of boronic acid.Use a milder base or consider using a boronic ester (e.g., pinacol (B44631) ester) which can be more stable.[3][7]
Formation of Debrominated Starting Material (Hydrodehalogenation) Presence of a hydrogen source.Use high-purity, dry solvents. Ensure the reaction is under an inert atmosphere.[5]
Prolonged reaction time after starting material is consumed.Monitor the reaction closely and stop it once the this compound is consumed.[5]

Catalyst and Ligand Selection Data

The following table summarizes catalyst systems that have been successfully used for the Suzuki coupling of sterically hindered or electron-deficient aryl halides.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100High[1]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O90-110Good[5]
Pd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O85-95Moderate to Good[5]
PdCl₂(dppf) (10)-K₂CO₃DMFMicrowaveGood[10]
Pd(OAc)₂ (0.01-0.03)HFTPhos (0.01-0.03)K₂CO₃ⁱPrOH/H₂O50High[6]

Note: Yields are often substrate-dependent and the conditions above serve as a starting point for optimization.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a general starting protocol and may require optimization for specific boronic acid coupling partners.

Reagents and Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

  • Degassed water

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst and ligand (e.g., Pd(OAc)₂, 2 mol%; SPhos, 4 mol%).[5]

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[3]

  • Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water, 4:1 v/v) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.[5]

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously.[5]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[10]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.[10]

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: - this compound - Boronic Acid/Ester - Base - Catalyst & Ligand setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Oven-dry Glassware glassware->setup add_solvent Add Degassed Solvent setup->add_solvent heat Heat to Desired Temperature (e.g., 80-110°C) add_solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool and Quench Reaction monitor->cool Reaction Complete extract Aqueous Work-up & Extraction cool->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product purify->characterize

Caption: A generalized experimental workflow for the Suzuki coupling of this compound.

Catalyst_Ligand_Selection start Start: Low Yield with Standard Conditions (e.g., Pd(PPh3)4) check_hindrance Is the substrate sterically hindered? start->check_hindrance check_electronics Is the substrate -deficient? check_hindrance->check_electronics Yes optimize Optimize Base, Solvent, and Temperature check_hindrance->optimize No use_buchwald Use Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) check_electronics->use_buchwald Yes check_electronics->optimize No use_nhc Consider N-Heterocyclic Carbene (NHC) Ligands use_buchwald->use_nhc use_precatalyst Use a Pre-formed Catalyst (e.g., XPhos Pd G3) use_buchwald->use_precatalyst use_buchwald->optimize use_nhc->optimize use_precatalyst->optimize

Caption: Decision tree for catalyst and ligand selection in challenging Suzuki couplings.

References

Technical Support Center: Managing Protodeboronation with 2-Bromo-6-nitrotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing protodeboronation side reactions when working with boronic acid derivatives of 2-Bromo-6-nitrotoluene, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with (2-bromo-6-nitrophenyl)boronic acid?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of (2-bromo-6-nitrophenyl)boronic acid or its esters, this results in the formation of this compound as a byproduct, consuming the boronic acid and reducing the yield of the desired coupled product. This can also complicate the purification process.

Q2: How do the substituents on this compound affect the rate of protodeboronation?

A2: The electronic and steric nature of the substituents on the arylboronic acid plays a crucial role. The nitro group is strongly electron-withdrawing, which generally decreases the rate of protodeboronation by reducing the electron density at the carbon-boron bond. However, the ortho-position of both the bromo and nitro groups introduces significant steric hindrance, which can influence the stability and reactivity of the boronic acid. While electron-withdrawing groups tend to slow down protodeboronation, severe steric hindrance can sometimes accelerate this side reaction.

Q3: What are the primary factors that can lead to increased protodeboronation in my reactions?

A3: Several factors can promote protodeboronation:

  • Presence of Water: Water often serves as the proton source for this side reaction.

  • Basic Conditions: While necessary for many cross-coupling reactions, strong bases, especially in aqueous media, can accelerate protodeboronation.

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of this undesired pathway.

  • Prolonged Reaction Times: Extended reaction times provide more opportunity for the side reaction to occur.

  • Catalyst System: The choice of palladium catalyst and ligands can influence the relative rates of the desired coupling and protodeboronation.

Q4: When should I be most concerned about protodeboronation during my experimental workflow?

A4: Be vigilant for protodeboronation during:

  • Synthesis and Purification of the Boronic Acid/Ester: The stability of the boronic acid derivative itself is critical. Exposure to acidic or basic conditions during workup and purification can lead to degradation.

  • Storage: Arylboronic acids can degrade over time. It is advisable to store them under inert atmosphere and at low temperatures. For long-term storage, converting to a more stable form like a pinacol (B44631) ester is recommended.

  • Cross-Coupling Reaction: The reaction conditions for the Suzuki-Miyaura coupling (base, solvent, temperature) are the primary drivers of protodeboronation.

Troubleshooting Guide

Symptom Potential Cause Troubleshooting Steps
Low yield of desired product and significant amount of this compound detected (by NMR, GC-MS, or LC-MS). High rate of protodeboronation.1. Modify the Base: Switch to a milder base (e.g., from NaOH or K₃PO₄ to K₂CO₃ or CsF).2. Reduce Water Content: Use anhydrous solvents and reagents. If an aqueous base is required, use a biphasic system with vigorous stirring.3. Lower Reaction Temperature: If the desired reaction allows, decrease the temperature to slow down the rate of protodeboronation.4. Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize byproduct formation.5. Change the Boron Source: Use a more stable boronic acid derivative, such as a pinacol ester ((2-bromo-6-nitrophenyl)boronic acid pinacol ester), which is generally more resistant to protodeboronation.
Inconsistent reaction yields. Degradation of the (2-bromo-6-nitrophenyl)boronic acid starting material.1. Check Purity: Verify the purity of the boronic acid before use.2. Fresh is Best: Use freshly prepared or recently purchased boronic acid.3. Proper Storage: Store the boronic acid under an inert atmosphere (argon or nitrogen) in a desiccator at low temperature.
Reaction mixture turns dark or shows signs of decomposition. Catalyst decomposition or side reactions involving the nitro group.1. Degas Solvents: Ensure all solvents are thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and side reactions.2. Use a Robust Catalyst: Consider using a more stable palladium precatalyst.3. Screen Ligands: The choice of phosphine (B1218219) ligand can be critical. For sterically hindered substrates, bulky, electron-rich ligands (e.g., Buchwald ligands) are often beneficial.
Difficulty purifying the product from this compound. Similar polarity of the product and the protodeboronated byproduct.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. Sometimes a small change in polarity can achieve separation.2. Consider Recrystallization: If the product is a solid, recrystallization may be an effective purification method.

Data Presentation

The following table provides a qualitative summary of the expected impact of various reaction parameters on the rate of protodeboronation of (2-bromo-6-nitrophenyl)boronic acid, based on general principles for arylboronic acids with electron-withdrawing and sterically hindering groups.

Parameter Condition Expected Impact on Protodeboronation Rate Rationale
Base Strength Strong (e.g., NaOH, K₃PO₄)HighPromotes the formation of the more reactive boronate species.
Weak (e.g., K₂CO₃, CsF)Low to ModerateLess favorable formation of the boronate species.
Solvent Protic/AqueousHighProvides a proton source for the protodeboronation reaction.
Aprotic/AnhydrousLowLimits the availability of protons, thus suppressing the side reaction.
Temperature High (e.g., > 100 °C)HighAccelerates the rate of most reactions, including protodeboronation.
Moderate (e.g., 60-80 °C)Low to ModerateSlower reaction rates for both desired and undesired pathways.
Boron Source Boronic AcidModerate to HighGenerally more susceptible to protodeboronation.
Pinacol EsterLowThe pinacol group provides steric and electronic stabilization, making it more resistant to protodeboronation.

Experimental Protocols

Protocol 1: Synthesis of (2-bromo-6-nitrophenyl)boronic acid pinacol ester via Miyaura Borylation

This protocol describes a general method for the synthesis of the more stable pinacol ester of (2-bromo-6-nitrophenyl)boronic acid, which is recommended for use in subsequent cross-coupling reactions to minimize protodeboronation.

Materials:

  • This compound

  • Bis(pinacolato)diboron (B136004) (B₂pin₂)

  • Potassium acetate (B1210297) (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (0.03 equiv) and anhydrous 1,4-dioxane.

  • Reaction: Stir the mixture at 80-90 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired (2-bromo-6-nitrophenyl)boronic acid pinacol ester.

Protocol 2: Suzuki-Miyaura Coupling of (2-bromo-6-nitrophenyl)boronic acid pinacol ester with an Aryl Halide

This protocol outlines a general procedure for the Suzuki-Miyaura coupling, utilizing the more stable pinacol ester to mitigate protodeboronation.

Materials:

  • (2-bromo-6-nitrophenyl)boronic acid pinacol ester

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a precatalyst with a suitable ligand like SPhos or XPhos)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/water)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), (2-bromo-6-nitrophenyl)boronic acid pinacol ester (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.01-0.05 equiv) and the degassed solvent system.

  • Reaction: Stir the mixture at the appropriate temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Protodeboronation_Pathway A (2-bromo-6-nitrophenyl)boronic acid or its ester B This compound (Protodeboronation Product) A->B H+, H2O (Side Reaction) D Suzuki-Miyaura Coupling A->D C Desired Coupled Product D->C Aryl Halide, Pd Catalyst, Base Troubleshooting_Workflow start Low Yield of Coupled Product check_byproduct Significant this compound byproduct observed? start->check_byproduct protodeboronation Protodeboronation is a likely issue check_byproduct->protodeboronation Yes other_issues Investigate other potential issues: - Catalyst activity - Reagent purity - Reaction conditions check_byproduct->other_issues No mitigation Implement Mitigation Strategies: - Milder Base - Anhydrous Conditions - Lower Temperature - Use Pinacol Ester protodeboronation->mitigation

References

minimizing homocoupling in reactions with 2-Bromo-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing homocoupling in cross-coupling reactions involving 2-Bromo-6-nitrotoluene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Significant Formation of 2,2'-Dinitro-6,6'-dimethylbiphenyl (Homocoupling Product)

Question: My reaction is producing a significant amount of the homocoupled byproduct, 2,2'-dinitro-6,6'-dimethylbiphenyl, instead of my desired cross-coupled product. What are the likely causes and how can I minimize this?

Answer: The formation of a homocoupling byproduct from this compound is a common challenge, often attributed to the reaction conditions. Here are the primary causes and troubleshooting steps:

  • Presence of Oxygen: Oxygen can promote the formation of palladium(II) species, which are known to facilitate homocoupling.

    • Solution: Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using freeze-pump-thaw cycles. Ensure the reaction is carried out under a positive pressure of an inert atmosphere.

  • Inappropriate Palladium Catalyst Source: The use of Pd(II) precatalysts can sometimes lead to higher levels of homocoupling if the reduction to the active Pd(0) species is not efficient.

    • Solution: Utilize a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source like Pd(OAc)₂, consider the addition of a mild reducing agent or ensure the phosphine (B1218219) ligand is present in sufficient excess to facilitate the reduction to Pd(0).

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling versus undesired side reactions.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate-determining oxidative addition and subsequent reductive elimination steps of the cross-coupling cycle, thus outcompeting the homocoupling pathway. For sterically hindered substrates like this compound, ligands such as SPhos or XPhos are often effective.

  • Incorrect Base or Solvent System: The choice of base and solvent can significantly impact the reaction's outcome.

    • Solution: Screen a variety of bases and solvents. For Suzuki couplings, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases which can promote side reactions. The solvent system, for instance, a mixture of an organic solvent like dioxane or toluene (B28343) with water, should also be optimized.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to homocoupling?

A1: this compound is an electron-deficient and sterically hindered aryl bromide. The electron-withdrawing nitro group activates the C-Br bond towards oxidative addition. However, the steric hindrance from the ortho-methyl and nitro groups can slow down the subsequent steps in the cross-coupling catalytic cycle with the coupling partner. This can provide a larger window of opportunity for the competing homocoupling reaction to occur.

Q2: Can the choice of cross-coupling reaction type affect the likelihood of homocoupling?

A2: Yes. For instance, in Sonogashira couplings, homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, which is mechanistically different from the homocoupling of the aryl halide. In Suzuki-Miyaura reactions, homocoupling of the boronic acid partner can also occur. The conditions required for each type of reaction (e.g., presence of copper salts in traditional Sonogashira) will present different challenges and opportunities for homocoupling.

Q3: Are there any general strategies to suppress homocoupling regardless of the specific cross-coupling reaction?

A3: Absolutely. The most universal strategies include:

  • Strict exclusion of oxygen: This is critical across almost all palladium-catalyzed cross-couplings.

  • Use of Pd(0) precatalysts: Minimizing the presence of Pd(II) is a key preventative measure.

  • Employing bulky, electron-rich ligands: These ligands generally favor the desired cross-coupling pathway.

  • Careful optimization of reaction parameters: Temperature, concentration, and reaction time should be carefully monitored and optimized to favor the cross-coupling reaction rate.

Q4: I am observing the formation of 2-nitrotoluene (B74249) (hydrodehalogenation product) in my reaction. What causes this and how can I prevent it?

A4: Hydrodehalogenation is another common side reaction where the bromine atom is replaced by a hydrogen atom. This can be caused by sources of hydride in the reaction mixture, such as certain solvents (e.g., alcohols) or bases, or as a result of side reactions of the catalyst. To minimize this, consider using aprotic solvents and non-hydridic bases. Ensuring a well-defined and active catalyst system can also suppress this pathway.

Data Presentation

The following tables summarize illustrative reaction conditions for various cross-coupling reactions with substrates similar to this compound, highlighting parameters that can be adjusted to minimize homocoupling. Note: The quantitative data presented here is based on analogous systems and should be considered as a starting point for optimization for this compound.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

Catalyst / LigandBaseSolventTemp (°C)Time (h)Approx. Cross-Coupling Yield (%)Approx. Homocoupling Yield (%)Reference
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O901275-855-15[1]
Pd(OAc)₂ / SPhosK₂CO₃Toluene10010>90<5[1]
PEPPSI™-IPrCs₂CO₃t-AmylOH1004>95<2[1]

Table 2: Illustrative Conditions for Sonogashira Coupling of Aryl Bromides

Catalyst SystemBaseSolventTemp (°C)Time (h)Approx. Cross-Coupling Yield (%)Approx. Alkyne Homocoupling (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃NTHF65870-8010-20[2]
Pd(PPh₃)₄ (Copper-free)Pyrrolidine (B122466)Dioxane8012>90<5[2]

Table 3: Illustrative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Catalyst / LigandBaseSolventTemp (°C)Time (h)Approx. Cross-Coupling Yield (%)Approx. Homocoupling Yield (%)Reference
Pd₂(dba)₃ / BINAPNaOt-BuToluene804>90<5[3]
Pd(OAc)₂ / XPhosK₃PO₄Dioxane1006>95<2[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Homocoupling

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to suppress homocoupling.

  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a base such as K₃PO₄ (3.0 equiv).

  • Degassing: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst, for example, Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (B91453) and water (4:1 v/v), via syringe. The typical concentration is 0.1 to 0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol for the Sonogashira coupling of this compound with a terminal alkyne is designed to minimize alkyne homocoupling by omitting the copper co-catalyst.

  • Inert Atmosphere and Reagent Addition: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and a suitable base such as pyrrolidine (2.0 equiv).

  • Solvent and Alkyne Addition: Add degassed, anhydrous 1,4-dioxane. Then, add the terminal alkyne (1.1 equiv) via syringe.

  • Reaction: Heat the mixture to 80 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Homocoupling start High Homocoupling Observed cause1 Presence of Oxygen? start->cause1 cause2 Pd(II) Precatalyst? start->cause2 cause3 Suboptimal Ligand? start->cause3 cause4 Inefficient Base/Solvent? start->cause4 solution1 Degas Solvents & Reagents (Sparge with Ar/N₂ or Freeze-Pump-Thaw) cause1->solution1 Yes solution2 Use Pd(0) Precatalyst (e.g., Pd(PPh₃)₄) or add mild reducing agent cause2->solution2 Yes solution3 Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) cause3->solution3 Yes solution4 Screen Weaker Bases (e.g., K₃PO₄) & Optimize Solvent System cause4->solution4 Yes

Caption: Troubleshooting workflow for minimizing homocoupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition (Ar-Br) transmetalation_complex Ar-Pd(II)L₂(R) oa_complex->transmetalation_complex Transmetalation (R-B(OH)₂) transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

References

Technical Support Center: Scale-Up Synthesis of 2-Bromo-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromo-6-nitrotoluene (CAS: 55289-35-5). It provides answers to frequently asked questions, troubleshooting advice for common scale-up challenges, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most frequently cited and scalable route starts from p-toluidine (B81030). This multi-step synthesis involves dinitration, selective reduction, and a Sandmeyer reaction.[1] This method is often preferred for producing the pure 2-bromo-6-nitro isomer, avoiding the separation issues that can arise from direct bromination of 2-nitrotoluene (B74249).[1][2]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: The main challenges during scale-up include:

  • Isomer Control: Direct bromination or nitration of substituted toluenes can lead to a mixture of isomers, which are often difficult to separate on a large scale.[1][2]

  • Reaction Exotherms: Nitration and diazotization reactions are highly exothermic and require careful temperature control to prevent runaway reactions and the formation of byproducts.

  • Handling of Hazardous Reagents: The synthesis may involve corrosive acids (HBr, H₂SO₄), toxic reagents, and potentially unstable intermediates like diazonium salts.[1][3]

  • Product Purification: Removing starting materials, isomers, and reaction byproducts to achieve the desired purity (typically ≥98%) can be challenging at scale.[3][4]

Q3: What kind of impurities can be expected, and how can they be minimized?

A3: Impurities can include isomers (e.g., 4-bromo-2-nitrotoluene), starting materials, and byproducts from side reactions. For instance, bromination of 2-nitrotoluene can result in high-boiling point impurities.[2] Minimizing these involves:

  • Optimizing Reaction Conditions: Precise control of temperature, addition rates, and stoichiometry is crucial.

  • Choosing a Regioselective Route: The Sandmeyer route starting from 2-methyl-3-nitroaniline (B147196) is preferred for its high regioselectivity.[1][3]

  • Effective Purification: A combination of aqueous washes, recrystallization, and/or column chromatography is often necessary.[3][5]

Q4: What are the typical storage and handling guidelines for this compound?

A4: this compound is a yellowish crystalline powder or liquid with a melting point of 38-40°C.[4] It should be stored in a cool, well-ventilated area, away from heat sources and strong oxidizing agents. Standard packaging for industrial quantities is often 25 kg drums.[4]

Troubleshooting Guide

Issue 1: Low Yield in the Sandmeyer Reaction Step

Q: My Sandmeyer reaction (diazotization of 2-methyl-3-nitroaniline followed by reaction with CuBr) is resulting in a low yield of this compound. What are the potential causes and solutions?

A: Low yields in this step are often traced back to the stability of the diazonium salt intermediate.

Possible Cause Troubleshooting Step
Decomposition of Diazonium Salt The diazonium salt is unstable at higher temperatures. Strictly maintain the reaction temperature between 0-5°C during the dropwise addition of sodium nitrite (B80452).[3] Ensure the cooling bath is efficient for the scale of the reaction.
Incomplete Diazotization Ensure the 2-methyl-3-nitroaniline is fully dissolved or suspended in the acidic medium (e.g., aqueous HBr) before cooling and adding the nitrite solution.[3] Check the stoichiometry and concentration of NaNO₂ and HBr.
Side Reactions The diazonium salt can react with water or other nucleophiles. Add the diazonium salt solution slowly to the CuBr mixture to ensure it reacts as intended.[3]
Ineffective Copper Catalyst Use high-quality cuprous bromide (CuBr). If the catalyst is old or has been exposed to air, its activity may be diminished.
Issue 2: Formation of Isomeric Impurities During Direct Bromination

Q: I attempted a direct bromination of 2-nitrotoluene and my final product is contaminated with significant isomeric impurities. How can I improve the selectivity?

A: The methyl and nitro groups have conflicting directing effects, which can lead to poor regioselectivity.

Possible Cause Troubleshooting Step
Conflicting Directing Effects The methyl group is an ortho-, para-director, while the nitro group is a meta-director. This makes achieving high selectivity for the 6-position challenging.
Reaction Conditions While optimizing catalysts (e.g., iron tribromide) and conditions can influence isomer ratios, achieving high purity of a single isomer through this route is difficult.[6]
Recommended Action For high purity, the recommended synthetic route is not direct bromination but the multi-step synthesis starting from p-toluidine via 2-methyl-3-nitroaniline, which avoids this isomer issue.[1]

Data Presentation

Table 1: Summary of Yields from a Representative Synthetic Protocol

The following data is based on a lab-scale synthesis and may require optimization for scale-up.

Reaction Step Starting Material Product Reported Yield Reference
Sandmeyer Reaction2-Methyl-3-nitroaniline1-Bromo-2-methyl-3-nitrobenzene (this compound)89%[3]
Side-chain Bromination1-Bromo-2-methyl-3-nitrobenzene1-Bromo-2-(bromomethyl)-3-nitrobenzeneCrude product used directly[3]
Acetate Formation1-Bromo-2-(bromomethyl)-3-nitrobenzene2-Bromo-6-nitrobenzyl acetate51% (over two steps)[3]
Table 2: Purity and Physical Properties
Parameter Value Reference
Appearance Yellowish crystalline powder or liquid[4]
Typical Assay ≥98.0%[4]
Moisture Content ≤0.5%[4]
Melting Point 38-40°C[4]
Boiling Point ~259.6°C at 760 mmHg[4]
Density 1.6 ± 0.1 g/cm³[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from literature procedures for lab-scale synthesis.[3] Scale-up requires appropriate engineering controls and safety assessments.

Step 1: Diazotization of 2-Methyl-3-nitroaniline

  • Suspend 2-methyl-3-nitroaniline (0.3 mol) in a mixture of water (200 mL) and 40% aqueous hydrobromic acid (100 mL).

  • Heat the mixture to reflux for 10 minutes to ensure complete salt formation, then cool the slurry to 0°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (0.3 mol) in water (100 mL).

  • Slowly add the sodium nitrite solution dropwise to the cold aniline (B41778) suspension, ensuring the internal temperature does not exceed 5°C.

  • Continue stirring the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

Step 2: Sandmeyer Reaction

  • In a separate reaction vessel, prepare a mixture of cuprous bromide (CuBr, 0.3 mol), hydrobromic acid (150 mL), and water (150 mL). Stir to ensure a homogenous suspension.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuBr mixture at room temperature. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue stirring at room temperature for 30 minutes.

  • Heat the reaction mixture to 70°C for 1 hour to ensure the reaction goes to completion.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous phase with dichloromethane (B109758) (3 x 400 mL).

  • Combine the organic phases and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography using petroleum ether as the eluent to afford this compound as a light yellow solid.[3]

Mandatory Visualizations

Synthesis_Workflow start_material p-Toluidine intermediate1 4-Amino-2,6-dinitrotoluene start_material->intermediate1 Dinitration (H₂SO₄, HNO₃) intermediate2 2,6-Dinitrotoluene intermediate1->intermediate2 Deamination intermediate3 2-Methyl-3-nitroaniline intermediate2->intermediate3 Selective Reduction ((NH₄)₂S or H₂/Pd) diazonium Diazonium Salt (in situ) intermediate3->diazonium Diazotization (NaNO₂, HBr, 0-5°C) final_product This compound diazonium->final_product Sandmeyer Rxn (CuBr)

Caption: Preferred synthetic workflow for this compound.

Troubleshooting_Tree problem Low Yield or Impure Product check_route Which synthetic route was used? problem->check_route sandmeyer Sandmeyer Route check_route->sandmeyer Sandmeyer direct_brom Direct Bromination check_route->direct_brom Direct Brom. check_temp Was Temp > 5°C during diazotization? sandmeyer->check_temp temp_yes High Temp: Decomposed diazonium salt. ACTION: Improve cooling. check_temp->temp_yes Yes temp_no Check Reagent Stoichiometry & Quality (NaNO₂, CuBr) check_temp->temp_no No isomer_issue Isomeric impurities are expected. ACTION: Use robust purification (e.g., fractional crystallization or preparative chromatography). direct_brom->isomer_issue alt_route CONSIDER: Switch to Sandmeyer route for better regioselectivity. isomer_issue->alt_route

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Improving the Purity of 2-Bromo-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 2-Bromo-6-nitrotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The common impurities depend on the synthetic route.

  • From Bromination of 2-Nitrotoluene: This method can lead to the formation of isomeric byproducts, such as 4-bromo-2-nitrotoluene. Over-bromination can also occur, resulting in dibrominated products.[1]

  • From Sandmeyer Reaction of 2-Methyl-3-nitroaniline: Impurities can include unreacted starting material and byproducts from side reactions of the diazonium salt.

Q2: My purified this compound appears as a yellowish oil instead of a solid. What could be the issue?

A2: this compound has a melting point of 38-40°C. If it appears as an oil at room temperature, it may contain impurities that are depressing the melting point. Residual solvent from the purification process can also cause the product to be oily.

Q3: What are the recommended methods for purifying crude this compound?

A3: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q4: Which solvent system is best for the recrystallization of this compound?

A4: A mixed solvent system of ethyl acetate (B1210297) and petroleum ether has been successfully used for the recrystallization of this compound.[2] Other potential systems could include ethanol (B145695) or mixtures of a polar solvent (like acetone) with a non-polar solvent (like hexanes).[3]

Q5: What is a suitable mobile phase for purifying this compound by column chromatography?

A5: A common eluent system for column chromatography is a mixture of petroleum ether and ethyl acetate, for example, in a 20:1 ratio.[2] The polarity of the mobile phase can be adjusted based on the separation observed by Thin Layer Chromatography (TLC).

Q6: How can I monitor the purity of my this compound?

A6: High-Performance Liquid Chromatography (HPLC) is an effective analytical technique for assessing the purity of this compound.[4][5] A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier can be employed.[4][5] Thin Layer Chromatography (TLC) is also a valuable tool for monitoring the progress of a reaction and the effectiveness of purification.

Troubleshooting Guides

Issue 1: Low Purity After Synthesis
Possible CauseTroubleshooting Step
Formation of Isomeric Byproducts (e.g., from bromination of 2-nitrotoluene) Optimize reaction conditions (temperature, catalyst) to favor the formation of the desired isomer. Purify the crude product using column chromatography, as isomers often have different polarities.
Presence of Dibrominated or Poly-brominated Impurities Use a controlled amount of the brominating agent to minimize over-bromination. Monitor the reaction closely using TLC or GC to stop it at the optimal time. These more polar impurities can often be removed by column chromatography.
Incomplete Reaction Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or temperature, or add more of the limiting reagent.
Side Reactions from Starting Materials Use high-purity starting materials. Ensure reaction conditions are optimized to minimize side reactions.
Issue 2: Poor Yield or Purity After Recrystallization
Possible CauseTroubleshooting Step
Inappropriate Solvent Choice The ideal solvent should dissolve the compound when hot but not when cold. Test a range of solvents or solvent mixtures in small test tubes to find the optimal system.[3]
Product "Oiling Out" Instead of Crystallizing This occurs when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. Try using a lower-boiling point solvent or a more dilute solution. Seeding the solution with a pure crystal of the product can also induce crystallization.
Low Recovery of Crystals Too much solvent may have been used. Concentrate the filtrate and cool it again to recover more product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystallization.
Co-crystallization of Impurities If impurities have similar solubility profiles to the product, recrystallization may be less effective. In such cases, column chromatography is a better alternative.
Issue 3: Ineffective Purification by Column Chromatography
Possible CauseTroubleshooting Step
Poor Separation of Spots on TLC The chosen eluent system is not optimal. Experiment with different solvent mixtures of varying polarities to achieve good separation between the product and impurities on a TLC plate before running the column.
Co-elution of Product and Impurities The polarity of the eluent may be too high, causing all compounds to move too quickly down the column. Start with a less polar solvent system and gradually increase the polarity (gradient elution).
Column Overloading Using too much crude material for the amount of silica (B1680970) gel will result in poor separation. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Streaking of the Compound on the Column This can sometimes occur with polar compounds on silica gel. Adding a small amount (0.1-1%) of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the eluent can sometimes improve the separation.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Representative Data)

Purification MethodInitial Purity (Typical)Final Purity (Expected)Yield (Expected)Notes
Recrystallization 85-95%>98%70-90%Effective for removing small amounts of impurities with different solubility profiles.
Column Chromatography 70-90%>99%50-80%Highly effective for separating isomeric and other closely related impurities. Yield can be lower due to product loss on the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Slowly add hot petroleum ether to the ethyl acetate solution until it becomes slightly cloudy. Reheat the solution gently until it becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Column Chromatography of this compound
  • Column Packing: Prepare a slurry of silica gel in petroleum ether and pour it into a chromatography column. Allow the silica gel to settle, ensuring there are no air bubbles or cracks. Drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, product-adsorbed silica gel to the top of the column.

  • Elution: Begin eluting the column with a petroleum ether/ethyl acetate mixture (e.g., 20:1). Collect fractions in test tubes.

  • Monitoring: Monitor the collected fractions using TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_product Crude this compound dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Induce Crystallization (Cooling) hot_filtration->crystallization isolation Isolate Crystals (Vacuum Filtration) crystallization->isolation drying Dry Purified Product isolation->drying pure_product Pure this compound drying->pure_product

Caption: A flowchart illustrating the general workflow for the recrystallization of this compound.

column_chromatography_workflow cluster_chromatography Column Chromatography Workflow crude_product Crude this compound sample_loading Load Sample onto Silica Gel Column crude_product->sample_loading elution Elute with Solvent System sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection tlc_analysis Analyze Fractions by TLC fraction_collection->tlc_analysis pooling Pool Pure Fractions tlc_analysis->pooling solvent_removal Remove Solvent pooling->solvent_removal pure_product Pure this compound solvent_removal->pure_product

Caption: A flowchart illustrating the general workflow for the purification of this compound by column chromatography.

References

effect of temperature on the stability of 2-Bromo-6-nitrotoluene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Bromo-6-nitrotoluene. The following information addresses common issues related to the effect of temperature on the stability and reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, well-ventilated area, away from heat sources and strong oxidizing agents.[1] It is a solid with a melting point between 35-41°C, so it should be kept in a tightly sealed container to prevent melting and potential degradation.[2]

Q2: What is the thermal stability of this compound?

Q3: How does temperature affect the yield of reactions involving this compound?

A3: Temperature is a critical parameter that can significantly impact reaction yield. For many reactions, such as Suzuki-Miyaura coupling, increasing the temperature to a certain point (e.g., 80-110°C) can overcome activation energy barriers and improve reaction rates and yields.[4][5] However, exceeding the optimal temperature can lead to decomposition of the starting material, reagents, or the desired product, resulting in lower yields and the formation of impurities.[6][7]

Q4: What are common byproducts observed at non-optimal temperatures?

A4: At excessively high temperatures, thermal decomposition of this compound can lead to the formation of tarry, dark-colored byproducts.[7] In the context of specific reactions, non-optimal temperatures can promote side reactions. For instance, in Sandmeyer reactions, high temperatures can cause the premature decomposition of the diazonium salt, leading to phenolic byproducts.[7] In Suzuki coupling reactions, elevated temperatures can sometimes promote homocoupling of the boronic acid reagent.[5]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during reactions with this compound, with a focus on temperature-related problems.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Reaction temperature is too low. Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS. For reactions like Suzuki coupling, a temperature range of 80-110°C is often effective.[4][5]
Reaction temperature is too high, causing decomposition. If you observe darkening of the reaction mixture or the formation of insoluble materials, the temperature may be too high. Lower the reaction temperature. Consider using a solvent with a lower boiling point to maintain a more controlled temperature.
Decomposition of diazonium salt in Sandmeyer reactions. For the initial diazotization step in a Sandmeyer synthesis, it is crucial to maintain a low temperature, typically between 0-5°C, to prevent the unstable diazonium salt from decomposing.[6][7][8] Use an ice-salt bath for better temperature control.
Issue 2: Formation of Significant Impurities
Potential Cause Troubleshooting Steps
Thermal degradation of starting material or product. Reduce the reaction temperature and/or reaction time. Monitor the reaction closely to stop it once the starting material is consumed, preventing further degradation of the product.
Side reactions are favored at the current temperature. The optimal temperature for your desired reaction may be different from the temperature that favors the formation of byproducts. Experiment with a range of temperatures to find the best selectivity for your product.
Formation of phenolic impurities in Sandmeyer reactions. This is often due to the decomposition of the diazonium salt at temperatures above 5°C.[7][8] Ensure strict temperature control during the diazotization and the addition of the diazonium salt to the copper catalyst.

Data Presentation

Table 1: Recommended Temperature Ranges for Common Reactions with this compound

Reaction Type Step Recommended Temperature Range (°C) Notes
Sandmeyer Reaction Diazotization0 - 5Essential to prevent diazonium salt decomposition.[6][7][8]
Copper-catalyzed substitution25 - 70Can be run at room temperature or heated to drive the reaction to completion.[9][10]
Suzuki-Miyaura Coupling Coupling80 - 120Higher temperatures are often required, especially for less reactive substrates.[4][5]
Nucleophilic Aromatic Substitution Substitution25 - 120Temperature depends on the nucleophile and solvent. Some reactions proceed at room temperature.[11]

Experimental Protocols

General Protocol for Sandmeyer Bromination to Synthesize this compound

This protocol is adapted from general Sandmeyer reaction procedures.

  • Diazotization:

    • Dissolve 2-amino-3-nitrotoluene in an aqueous solution of hydrobromic acid (HBr).

    • Cool the mixture to 0-5°C using an ice-salt bath.[6][9]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise, ensuring the temperature does not exceed 5°C.[9]

    • Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.

  • Copper-Catalyzed Bromination:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr and cool it to 0°C.

    • Slowly add the cold diazonium salt solution from the first step to the stirred CuBr solution.

    • Allow the reaction to warm to room temperature and then heat to 50-70°C for 1 hour to ensure completion.[9]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is based on general Suzuki-Miyaura coupling methodologies.

  • Reaction Setup:

    • To a flame-dried flask, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%) and, if necessary, a ligand.

    • Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Reaction Execution:

    • Add a degassed solvent (e.g., dioxane/water, toluene, or DMF) via syringe.

    • Heat the reaction mixture to the desired temperature, typically between 80-110°C, with vigorous stirring.[4][5]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Reaction check_temp Is the reaction temperature optimal? start->check_temp temp_too_low Temperature is likely too low. check_temp->temp_too_low No temp_too_high Is there evidence of decomposition? (e.g., dark tarry mixture) check_temp->temp_too_high Yes increase_temp Action: Increase temperature in 10°C increments. Monitor reaction progress. temp_too_low->increase_temp success Problem Resolved increase_temp->success decomposition Temperature is likely too high. temp_too_high->decomposition Yes other_issues Consider other factors: - Reagent purity - Catalyst activity - Inert atmosphere temp_too_high->other_issues No decrease_temp Action: Decrease reaction temperature. Consider a lower boiling point solvent. decomposition->decrease_temp decrease_temp->success

Caption: Troubleshooting workflow for low yield in reactions.

Sandmeyer_Reaction_Workflow start Start: 2-Amino-3-nitrotoluene diazotization Diazotization (NaNO₂, HBr) start->diazotization temp_control1 Temperature Control 0-5°C diazotization->temp_control1 diazonium_salt Aryl Diazonium Salt temp_control1->diazonium_salt decomposition_risk Decomposition Risk (> 5°C) diazonium_salt->decomposition_risk sandmeyer_step Sandmeyer Reaction (CuBr) diazonium_salt->sandmeyer_step temp_control2 Temperature Control 25-70°C sandmeyer_step->temp_control2 product Product: this compound temp_control2->product

Caption: Workflow for the Sandmeyer synthesis of this compound.

References

dealing with impurities in commercial 2-Bromo-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Bromo-6-nitrotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound, with a typical purity of 98% or higher, may contain several types of impurities depending on the synthetic route used for its manufacture.[1][2][3][4][5] The most common impurities include:

  • Isomeric Byproducts: The synthesis of this compound can lead to the formation of other bromonitrotoluene isomers. There are ten possible structural isomers of bromonitrotoluene, and their presence can affect reaction outcomes and product purity.

  • Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials may be present. A common precursor is 2-methyl-3-nitroaniline, which could be found in trace amounts.[6]

  • Side-Reaction Products: Other minor impurities can arise from side reactions during synthesis, such as the formation of dibrominated or dinitrated toluene (B28343) derivatives.

Q2: My this compound appears as a yellowish solid. Is this normal?

A2: Yes, it is normal for this compound to appear as a white to yellow crystalline solid.[3] The color can vary slightly between batches and is not necessarily an indicator of significant impurity. However, a pronounced brown or reddish-brown coloration might suggest the presence of degradation products or other impurities.[5]

Q3: What is the melting point of pure this compound?

A3: The melting point of pure this compound is typically in the range of 38-40°C.[1][2][5] A melting point that is broad or significantly lower than this range may indicate the presence of impurities.

Q4: How can I assess the purity of my this compound sample?

A4: Several analytical techniques can be used to assess the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate this compound from its impurities.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, including isomeric byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information and help identify impurities. The chemical shifts of the protons on the aromatic ring and the methyl group are characteristic of the specific isomer.

Troubleshooting Guides

Issue 1: Unexpected Side Products in Subsequent Reactions
Possible CauseTroubleshooting Step
Presence of Isomeric Impurities Isomeric impurities of bromonitrotoluene can have different reactivity, leading to the formation of undesired side products. It is crucial to purify the starting material to remove these isomers.
Unreacted Starting Materials Residual starting materials from the synthesis of this compound, such as 2-methyl-3-nitroaniline, can participate in subsequent reactions, leading to unexpected byproducts.
Degradation of Starting Material This compound should be stored in a cool, well-ventilated area away from heat and strong oxidizing agents to prevent degradation.[1]
Issue 2: Low Yield or Incomplete Reaction
Possible CauseTroubleshooting Step
Inaccurate Quantification of Starting Material The presence of significant amounts of impurities can lead to an overestimation of the amount of this compound, resulting in incorrect stoichiometry for your reaction.
Inhibitory Effect of Impurities Certain impurities may interfere with or inhibit the desired reaction. Purifying the this compound prior to use is recommended.

Data Presentation

Table 1: Typical Purity and Physical Properties of Commercial this compound

ParameterTypical Value
Purity (Assay)≥ 98%[2][3][4][5]
AppearanceWhite to yellow crystalline solid[3]
Melting Point38-40 °C[1][2][5]
Molecular FormulaC₇H₆BrNO₂
Molecular Weight216.03 g/mol

Table 2: Purification Method Comparison

Purification MethodTypical Purity AchievedExpected Yield RangeNotes
Recrystallization>99%70-90%Highly dependent on the choice of solvent and the nature of the impurities.
Column Chromatography>99.5%60-85%Can be very effective for separating isomers, but may result in lower yields due to product loss on the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: A mixture of ethyl acetate (B1210297) and petroleum ether is a suitable solvent system for the recrystallization of this compound.[6] Perform small-scale solubility tests to determine the optimal ratio. The compound should be soluble in the hot solvent mixture and sparingly soluble at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot ethyl acetate/petroleum ether mixture with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath. If crystals do not form, scratching the inside of the flask with a glass rod can induce nucleation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold petroleum ether. Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase and Eluent Selection: Use silica (B1680970) gel as the stationary phase. A common eluent system is a mixture of petroleum ether and ethyl acetate.[6] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities.

  • Column Packing: Prepare a slurry of silica gel in petroleum ether and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully load the dried powder onto the top of the column.

  • Elution: Begin elution with petroleum ether and gradually increase the polarity by adding ethyl acetate. Collect fractions and monitor the separation using TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_start Initial State cluster_analysis Purity Assessment cluster_purification Purification cluster_end Final Product start Commercial This compound purity_check Purity Check (HPLC, GC-MS, NMR) start->purity_check purification Purification Required? purity_check->purification recrystallization Recrystallization purification->recrystallization Yes column_chromatography Column Chromatography purification->column_chromatography Yes end Pure This compound purification->end No recrystallization->end column_chromatography->end

Caption: Workflow for assessing and improving the purity of this compound.

Caption: Troubleshooting logic for experiments involving this compound.

References

Validation & Comparative

comparative study of bromonitrotoluene isomers in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Bromonitrotoluene Isomers in Suzuki-Miyaura Coupling Reactions

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. The strategic selection of coupling partners is paramount for the successful synthesis of complex molecular architectures. This guide provides an objective comparison of the reactivity of bromonitrotoluene isomers—2-bromo-5-nitrotoluene (B182602), 4-bromo-3-nitrotoluene (B1266263), and 4-bromo-2-nitrotoluene—in the Suzuki-Miyaura coupling, supported by established chemical principles and analogous experimental data.

Performance Comparison of Bromonitrotoluene Isomers

The general reactivity trend for Suzuki-Miyaura coupling of substituted aryl halides is influenced by both electronic and steric factors. Electron-withdrawing groups, such as the nitro group, generally increase the reactivity of the aryl halide towards oxidative addition by the palladium catalyst. Conversely, steric hindrance, particularly from ortho-substituents, can significantly impede the reaction.

Based on these principles, the expected order of reactivity for the bromonitrotoluene isomers is:

4-bromo-2-nitrotoluene (para-like arrangement) > 4-bromo-3-nitrotoluene (meta-like arrangement) >> 2-bromo-5-nitrotoluene (ortho-substituted)

This trend is analogous to what is observed for other substituted aryl halides, where ortho-substitution dramatically decreases reactivity due to steric hindrance.

Table 1: Predicted Reactivity and Representative Yields of Bromonitrotoluene Isomers in Suzuki-Miyaura Coupling with Phenylboronic Acid

IsomerStructurePredicted ReactivityKey Influencing FactorsRepresentative Yield (%)
4-bromo-2-nitrotoluene 4-Br, 2-NO2, 1-CH3HighThe nitro group at the ortho position and the methyl group at the para position to the bromine atom electronically activate the C-Br bond for oxidative addition. Steric hindrance is minimal.85-95%
4-bromo-3-nitrotoluene 4-Br, 3-NO2, 1-CH3ModerateThe nitro group at the meta position to the bromine atom provides moderate electronic activation. Steric hindrance is low.70-85%
2-bromo-5-nitrotoluene 2-Br, 5-NO2, 1-CH3LowSignificant steric hindrance from the ortho-methyl group impedes the approach of the palladium catalyst to the C-Br bond, drastically reducing the rate of oxidative addition.< 40%

Note: The yields presented are typical ranges observed for analogous substituted aryl bromides in Suzuki-Miyaura coupling reactions and serve as a predictive comparison. Actual yields may vary depending on the specific reaction conditions and the nature of the boronic acid coupling partner.

Experimental Protocols

Detailed methodologies are crucial for the successful execution of Suzuki-Miyaura coupling reactions. Below is a general experimental protocol that can be adapted for the coupling of bromonitrotoluene isomers with a generic arylboronic acid.

General Procedure for Suzuki-Miyaura Coupling:

A mixture of the bromonitrotoluene isomer (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (0.02 mmol, 2 mol%) and a phosphine (B1218219) ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) is taken in a reaction vessel. A suitable solvent system, such as a mixture of toluene (B28343) and water (e.g., 4:1 v/v, 5 mL), is added. The reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) and then heated to a temperature typically ranging from 80 to 110 °C. The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Mechanistic and Workflow Diagrams

To visually represent the underlying processes and experimental design, the following diagrams are provided in the DOT language for Graphviz.

Suzuki_Miyaura_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)Ln PdII_complex R¹-Pd(II)Ln-X Pd0->PdII_complex ArX R¹-X (Bromonitrotoluene) OxAdd Oxidative Addition PdII_biaryl R¹-Pd(II)Ln-R² PdII_complex->PdII_biaryl BoronicAcid R²-B(OH)₂ (Arylboronic Acid) + Base Transmetalation Transmetalation PdII_biaryl->Pd0 Product R¹-R² (Biaryl Product) PdII_biaryl->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling Start Combine Reactants Reactants Bromonitrotoluene Isomer Arylboronic Acid Pd Catalyst & Ligand Base Solvent Start->Reactants Degas Degas with Inert Gas Start->Degas Heat Heat Reaction Mixture Degas->Heat Monitor Monitor Reaction Progress (TLC/GC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Characterize Pure Product Purify->Product

Caption: A generalized experimental workflow for the Suzuki coupling.

Comparative Reactivity Analysis: 2-Bromo-6-nitrotoluene vs. 2-Chloro-6-nitrotoluene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes efficiently and selectively. For drug development and fine chemical synthesis, 2-halo-6-nitrotoluenes are valuable intermediates. This guide provides an objective comparison of the reactivity of two such key intermediates, 2-Bromo-6-nitrotoluene and 2-Chloro-6-nitrotoluene (B1664060), with a focus on their behavior in nucleophilic aromatic substitution (SNAr) reactions. This analysis is supported by established theoretical principles and a representative experimental framework for quantitative comparison.

Executive Summary

In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of aryl halides is primarily governed by the rate of nucleophilic attack on the aromatic ring, which is the rate-determining step. This is in contrast to SN1 and SN2 reactions, where the carbon-halogen bond strength and the stability of the leaving group are the dominant factors. For SNAr reactions, the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂) ortho and para to the halogen, is crucial for activating the ring towards nucleophilic attack.

Theoretical principles suggest that in SNAr reactions, the reactivity of halogens as leaving groups often follows the trend F > Cl ≈ Br > I. This is attributed to the high electronegativity of the halogen, which enhances the electrophilicity of the carbon atom being attacked and stabilizes the negatively charged intermediate (Meisenheimer complex) through an inductive effect. Consequently, 2-Chloro-6-nitrotoluene is generally expected to exhibit a slightly higher or comparable reactivity to this compound in SNAr reactions, a reversal of the trend observed in aliphatic nucleophilic substitutions.

Theoretical Reactivity Comparison

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The first step, the formation of a resonance-stabilized Meisenheimer complex, is typically the rate-determining step.[1] The electron-withdrawing nitro group at the ortho position in both this compound and 2-chloro-6-nitrotoluene plays a critical role in stabilizing this intermediate by delocalizing the negative charge.

The key difference between the two molecules lies in the halogen substituent. While bromide is a better leaving group than chloride in terms of its ability to depart with the electron pair (lower bond dissociation energy and greater stability of the resulting anion), this factor is less significant in the rate-determining step of most SNAr reactions.[2] Instead, the inductive electron-withdrawing effect of the halogen, which makes the aromatic ring more susceptible to nucleophilic attack, is more influential. Chlorine, being more electronegative than bromine, exerts a stronger inductive effect, thereby increasing the electrophilicity of the reaction center and stabilizing the transition state leading to the Meisenheimer complex.

Quantitative Data Presentation

For illustrative purposes, the following table presents a qualitative comparison based on established principles of physical organic chemistry.[3]

CompoundHalogen SubstituentExpected Relative Reactivity in SNArRationale
2-Chloro-6-nitrotoluene ChlorineHigher or Comparable The higher electronegativity of chlorine enhances the electrophilicity of the aromatic ring through a stronger inductive effect, accelerating the rate-determining nucleophilic attack.[3]
This compound BromineLower or Comparable Although bromide is a better leaving group, the carbon-halogen bond cleavage is not the rate-determining step. The weaker inductive effect of bromine compared to chlorine results in a slightly less activated aromatic ring.

Experimental Protocols

To quantitatively determine the relative reactivity of these two compounds, a competitive kinetic experiment or parallel independent kinetic runs can be performed. Below is a detailed methodology for a representative kinetic study using a common nucleophile, piperidine (B6355638).

Objective: To determine the second-order rate constants for the reaction of this compound and 2-Chloro-6-nitrotoluene with piperidine.

Materials:

  • This compound

  • 2-Chloro-6-nitrotoluene

  • Piperidine

  • Anhydrous solvent (e.g., Dimethylformamide - DMF or Acetonitrile)

  • Internal standard (e.g., naphthalene (B1677914) or a compound that does not react under the reaction conditions)

  • Quenching solution (e.g., dilute hydrochloric acid)

  • Extraction solvent (e.g., ethyl acetate)

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)

  • Thermostatically controlled reaction vessel or water bath

  • Magnetic stirrer

  • Micropipettes and standard laboratory glassware

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of this compound, 2-Chloro-6-nitrotoluene, and the internal standard in the chosen anhydrous solvent.

    • Prepare a stock solution of piperidine in the same solvent.

  • Reaction Setup:

    • In a thermostatically controlled reaction vessel, place a known volume of the aryl halide stock solution and the internal standard solution.

    • Allow the solution to reach the desired reaction temperature (e.g., 50 °C).

    • Initiate the reaction by adding a known volume of the piperidine stock solution with vigorous stirring. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics with respect to the aryl halide.

  • Reaction Monitoring:

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

    • Extract the organic components with an appropriate solvent (e.g., ethyl acetate).

  • Analysis:

    • Analyze the quenched and extracted samples by GC-MS or HPLC to determine the concentration of the remaining aryl halide relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the aryl halide (ln[Aryl Halide]) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-kobs).

    • The second-order rate constant (k₂) can be calculated by dividing the pseudo-first-order rate constant by the concentration of piperidine (k₂ = kobs / [Piperidine]).

    • Repeat the experiment for the other aryl halide under identical conditions.

Mandatory Visualizations

Signaling Pathway of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism Reactants Aryl Halide + Nucleophile TS1 Transition State 1 Reactants->TS1 Rate-determining step Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Fast Products Substituted Product + Halide Ion TS2->Products

Caption: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow Prep Prepare Stock Solutions (Aryl Halide, Nucleophile, Internal Standard) Setup Set up Thermostatted Reaction Vessel Prep->Setup Initiate Initiate Reaction by Adding Nucleophile Setup->Initiate Monitor Monitor Reaction Progress (Take Aliquots at Intervals) Initiate->Monitor Quench Quench Aliquots Monitor->Quench Analyze Analyze by GC-MS or HPLC Quench->Analyze Data Calculate Rate Constants Analyze->Data

Caption: A typical experimental workflow for monitoring the kinetics of an SNAr reaction.

References

Validating Reactions of 2-Bromo-6-nitrotoluene: A Comparative Guide to NMR Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate validation of reaction products is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for the characterization of products derived from 2-Bromo-6-nitrotoluene, a versatile intermediate in organic synthesis.

This compound readily undergoes several key transformations, including the reduction of its nitro group and palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations. The validation of the resulting products is crucial for ensuring the integrity of subsequent synthetic steps. This guide focuses on the application of ¹H and ¹³C NMR spectroscopy as a primary tool for structural elucidation and provides a comparative overview of alternative methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

NMR Spectral Data for Key Reaction Products

NMR spectroscopy provides detailed information about the chemical structure of a molecule. The chemical shifts (δ) and coupling constants (J) are unique for each compound, allowing for unambiguous identification. Below are the expected ¹H and ¹³C NMR spectral data for this compound and its primary reaction products.

CompoundStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound this compound structure7.85 (d, 1H), 7.55 (d, 1H), 7.30 (t, 1H), 2.50 (s, 3H)150.5, 137.0, 133.0, 128.5, 125.0, 122.0, 20.0
2-Bromo-6-aminotoluene 2-Bromo-6-aminotoluene structure7.10 (t, 1H), 6.80 (d, 1H), 6.60 (d, 1H), 4.50 (br s, 2H), 2.30 (s, 3H)145.0, 130.0, 128.0, 120.0, 118.0, 115.0, 17.0
2-(4-Methoxyphenyl)-6-nitrotoluene (Suzuki Product)2-(4-Methoxyphenyl)-6-nitrotoluene structure8.00 (d, 1H), 7.60 (d, 1H), 7.40 (t, 1H), 7.30 (d, 2H), 6.95 (d, 2H), 3.85 (s, 3H), 2.40 (s, 3H)160.0, 150.0, 138.0, 135.0, 131.0, 130.0, 128.0, 125.0, 114.0, 55.5, 20.5
N-Piperidinyl-2-methyl-6-nitroaniline (Buchwald-Hartwig Product)N-Piperidinyl-2-methyl-6-nitroaniline structure7.90 (d, 1H), 7.50 (d, 1H), 7.20 (t, 1H), 3.20 (t, 4H), 1.70 (m, 4H), 1.60 (m, 2H), 2.45 (s, 3H)151.0, 140.0, 132.0, 127.0, 124.0, 120.0, 50.0, 26.0, 24.0, 19.0

Note: The NMR data presented are predicted values and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis and subsequent product validation.

Reduction of this compound to 2-Bromo-6-aminotoluene

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add Tin(II) chloride dihydrate (3.0 eq) to the solution.

  • Slowly add concentrated hydrochloric acid while stirring.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2-bromo-6-aminotoluene.

Suzuki Coupling of this compound with 4-Methoxyphenylboronic Acid

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene (B28343)

  • Deionized water

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (4:1 ratio).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of this compound with Piperidine (B6355638)

Materials:

  • This compound

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and sodium tert-butoxide (1.4 eq) to a Schlenk tube.

  • Add anhydrous toluene, followed by this compound (1.0 eq) and piperidine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

cluster_reduction Nitro Group Reduction cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination A This compound B SnCl2, HCl A->B Reduction C 2-Bromo-6-aminotoluene B->C D This compound E ArB(OH)2, Pd catalyst, Base D->E C-C Coupling F 2-Aryl-6-nitrotoluene E->F G This compound H R2NH, Pd catalyst, Base G->H C-N Coupling I 2-(Dialkylamino)-6-nitrotoluene H->I

Caption: Reaction pathways of this compound.

A Reaction Setup B Reaction Monitoring (TLC) A->B C Work-up (Extraction, Washing) B->C D Purification (Column Chromatography) C->D E Product Validation D->E F NMR Spectroscopy E->F G HPLC Analysis E->G H Mass Spectrometry E->H

Caption: General experimental workflow for synthesis and validation.

Comparison with Alternative Analytical Methods

While NMR is a powerful tool for structural elucidation, other analytical techniques offer complementary information and may be more suitable for specific analytical goals.

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.- Provides detailed structural information.- Non-destructive.- Quantitative analysis is possible (qNMR).[1][2]- Lower sensitivity compared to MS.- Requires higher sample concentrations.- Can be time-consuming.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.- High separation efficiency.- Quantitative analysis with high precision.- Can be coupled with various detectors (UV, MS).- Does not provide direct structural information.- Requires reference standards for identification.- Method development can be time-consuming.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.- High sensitivity and selectivity.- Provides molecular weight information.- Can be used for structural elucidation through fragmentation patterns.- Isomers can be difficult to distinguish.- Ionization efficiency can vary between compounds.- Typically a destructive technique.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds before detection by mass spectrometry.- Excellent for volatile and thermally stable compounds.- High sensitivity and resolution for halogenated aromatic compounds.[3][4]- Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for some analytes.

Conclusion

The validation of reaction products of this compound is a critical step in synthetic chemistry. NMR spectroscopy stands out as the most powerful technique for unambiguous structure determination. However, a comprehensive validation strategy often involves a multi-technique approach. HPLC is invaluable for assessing purity and quantifying products, while Mass Spectrometry provides sensitive detection and molecular weight confirmation. The choice of analytical method should be guided by the specific information required at each stage of the research and development process. By combining the strengths of these techniques, researchers can ensure the quality and integrity of their synthesized compounds.

References

Purity Assessment of 2-Bromo-6-nitrotoluene: A Comparative Guide to HPLC and Alternative Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for chemical intermediates is a cornerstone of robust drug development and chemical research. For a compound such as 2-Bromo-6-nitrotoluene, an important building block in organic synthesis, ensuring high purity is critical for downstream applications, including the synthesis of active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity assessment of this compound, supported by detailed experimental protocols and representative performance data.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis

HPLC is a widely adopted technique for the purity analysis of non-volatile and thermally labile compounds, making it well-suited for many nitroaromatic compounds. Reversed-phase HPLC, in particular, offers excellent versatility in separating compounds based on their hydrophobicity.

Optimized HPLC Method

A robust reversed-phase HPLC (RP-HPLC) method has been established for the analysis of this compound.[2] The method utilizes a C18 stationary phase, which provides good retention and separation of the analyte from its potential impurities.

Experimental Protocol: HPLC

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with 0.1% formic acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

Gas Chromatography (GC): A Powerful Alternative for Volatile Impurities

Gas chromatography is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. Given the boiling point of this compound (143 °C at 22 mmHg), GC analysis is a viable and often complementary technique to HPLC.[3][4] It can be particularly advantageous for resolving volatile impurities that may not be well-separated by HPLC.

Optimized GC Method

A typical GC method for the analysis of this compound would employ a non-polar or medium-polarity capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.

Experimental Protocol: GC

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C (FID) or as per MS transfer line requirements.

  • Injection Volume: 1 µL (split injection, e.g., 50:1).

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC for the purity assessment of this compound depends on the specific analytical requirements, including the nature of the expected impurities and the desired sensitivity. The following tables provide a summary of representative performance data for each technique.

Table 1: Comparison of HPLC and GC for Purity Analysis of this compound

ParameterHPLCGC
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.
Sample Volatility Not required.Sample must be volatile or amenable to derivatization.
Typical Run Time 10 - 30 minutes.15 - 40 minutes.
Common Detectors UV, Diode Array (DAD), MS.FID, MS, Electron Capture (ECD).

Table 2: Representative Chromatographic Performance Data

AnalyteMethodRepresentative Retention Time (min)Representative Resolution (Rs) vs. This compoundRepresentative LOD (µg/mL)Representative LOQ (µg/mL)
This compound HPLC (C18) 8.5-0.050.15
4-Bromo-2-nitrotoluene (B1266186)HPLC (C18)9.2> 2.00.050.15
2-Bromo-4-nitrotolueneHPLC (C18)10.1> 2.00.050.15
2-Methyl-3-nitroanilineHPLC (C18)4.3> 2.00.100.30
This compound GC (HP-5ms) 12.8-0.020.06
4-Bromo-2-nitrotolueneGC (HP-5ms)13.1> 1.80.020.06
2-Bromo-4-nitrotolueneGC (HP-5ms)13.5> 2.00.020.06
2-Methyl-3-nitroanilineGC (HP-5ms)11.2> 2.00.050.15

Note: The data presented in this table is representative and may vary depending on the specific instrumentation and experimental conditions.

Potential Impurities in this compound

A thorough understanding of the synthetic route is crucial for identifying potential impurities. The synthesis of this compound often starts from 2-methyl-3-nitroaniline.[5] Potential impurities can include:

  • Isomeric Byproducts: Such as 4-bromo-2-nitrotoluene and 2-bromo-4-nitrotoluene, which can arise from non-selective bromination or rearrangement reactions.

  • Starting Materials: Unreacted 2-methyl-3-nitroaniline.

  • Over-brominated or other side-reaction products.

Both HPLC and GC are capable of separating these key impurities from the main compound, as indicated by the representative resolution values in Table 2.

Visualization of Analytical Workflow and Logic

To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship for method selection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing start This compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve hplc HPLC Injection dissolve->hplc For HPLC gc GC Injection dissolve->gc For GC hplc_data HPLC Chromatogram hplc->hplc_data gc_data GC Chromatogram gc->gc_data integrate Peak Integration & Quantification hplc_data->integrate gc_data->integrate report Purity Report integrate->report

Figure 1. General experimental workflow for purity assessment.

method_selection cluster_considerations Key Considerations cluster_methods Recommended Methods cluster_outcome Outcome start Purity Assessment of This compound impurities Expected Impurities (Isomers, Starting Materials) start->impurities volatility Thermal Stability & Volatility of Analyte and Impurities start->volatility sensitivity Required Sensitivity (LOD/LOQ) start->sensitivity hplc Primary Method: HPLC (Robust for general purity) impurities->hplc gc Complementary Method: GC (Excellent for volatile impurities) volatility->gc sensitivity->hplc sensitivity->gc comprehensive Comprehensive Purity Profile hplc->comprehensive gc->comprehensive

Figure 2. Logical diagram for analytical method selection.

Conclusion

Both HPLC and GC are powerful and reliable techniques for the purity assessment of this compound.

  • HPLC is recommended as the primary method for routine quality control due to its robustness in handling a wide range of potential non-volatile impurities and its excellent performance in separating polar and non-polar compounds.

  • GC , particularly when coupled with a mass spectrometer (GC-MS), serves as an excellent orthogonal technique. It is highly valuable for the identification and quantification of volatile impurities that may not be well-resolved by HPLC.

A comprehensive approach utilizing HPLC for routine quantification and GC as a complementary method for investigating volatile impurities will provide the most complete and reliable characterization of this compound purity. This dual-technique approach ensures the high quality of this critical chemical intermediate for its intended applications in research and development.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 2-Bromo-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of sterically hindered and electronically deactivated aryl halides is a persistent challenge in modern organic synthesis. 2-Bromo-6-nitrotoluene presents such a challenge, with the bulky methyl and electron-withdrawing nitro groups positioned ortho to the bromine atom, significantly impacting reactivity in cross-coupling reactions. This guide provides a comparative overview of various palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—for the derivatization of this demanding substrate. The information presented is based on established methodologies and data from analogous systems to provide a predictive framework for catalyst selection and reaction optimization.

Performance Comparison of Palladium-Catalyzed Cross-Coupling Reactions

The choice of the palladium catalyst and reaction conditions is paramount for achieving successful cross-coupling with this compound. The steric hindrance and electronic nature of the substrate necessitate the use of highly active catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs). Below is a comparative table summarizing expected catalyst performance for four major cross-coupling reactions based on literature precedents for similar sterically hindered and nitro-substituted aryl bromides.

Cross-Coupling ReactionCoupling PartnerPalladium Catalyst System (Precatalyst/Ligand)BaseSolventTemperature (°C)Reaction Time (h)Anticipated Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O10012-2470-85
Buchwald-Hartwig Morpholine (B109124)Pd₂(dba)₃ / RuPhosNaOtBuToluene1004-1280-95
Sonogashira Phenylacetylene (B144264)PdCl₂(PPh₃)₂ / CuIEt₃NDMF80-1006-1865-80
Heck Styrene (B11656)Pd(OAc)₂ / P(o-tol)₃K₂CO₃DMF12012-2460-75

Note: The yields presented are estimates based on reactions with structurally similar substrates and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for each cross-coupling reaction, adapted from established methods for challenging aryl bromides.

Suzuki-Miyaura Coupling

This protocol is adapted from methodologies developed for sterically hindered and electron-deficient aryl bromides.

Reaction Setup:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol).

  • Add palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • The tube is evacuated and backfilled with argon three times.

  • Add degassed toluene (4 mL) and water (1 mL).

  • The reaction mixture is stirred vigorously and heated to 100 °C for 12-24 hours.

  • Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination

This procedure is based on protocols for the amination of sterically hindered aryl bromides.[1]

Reaction Setup:

  • In a glovebox, a Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), RuPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • This compound (1.0 mmol) and morpholine (1.2 mmol) are added, followed by toluene (5 mL).

  • The tube is sealed and the mixture is stirred and heated at 100 °C for 4-12 hours.

  • After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Purification by column chromatography yields the desired N-arylated product.

Sonogashira Coupling

This protocol is a general method for the coupling of aryl halides with terminal alkynes.

Reaction Setup:

  • To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • The flask is evacuated and backfilled with argon.

  • Degassed DMF (5 mL) and triethylamine (B128534) (Et₃N, 2.0 mmol) are added, followed by phenylacetylene (1.1 mmol).

  • The reaction is stirred at 80-100 °C for 6-18 hours.

  • After completion, the mixture is cooled, diluted with water, and extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by column chromatography.

Heck Reaction

This protocol is adapted for electron-deficient aryl bromides.

Reaction Setup:

  • A mixture of this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol) is placed in a Schlenk tube.

  • The tube is evacuated and filled with argon.

  • Anhydrous DMF (5 mL) is added, and the mixture is heated to 120 °C for 12-24 hours.

  • After cooling, the reaction is diluted with water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried, and concentrated.

  • The product is purified by column chromatography.

Visualizing Reaction Mechanisms

To aid in the understanding of the underlying chemical transformations, the following diagrams illustrate the general workflow and catalytic cycle of palladium-catalyzed cross-coupling reactions.

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_products Products & Byproducts Aryl Halide (Ar-X) Aryl Halide (Ar-X) Reaction Vessel Reaction Vessel Aryl Halide (Ar-X)->Reaction Vessel Coupling Partner (R-M) Coupling Partner (R-M) Coupling Partner (R-M)->Reaction Vessel Palladium Catalyst (Pd L_n) Palladium Catalyst (Pd L_n) Palladium Catalyst (Pd L_n)->Reaction Vessel Base Base Base->Reaction Vessel Coupled Product (Ar-R) Coupled Product (Ar-R) Reaction Vessel->Coupled Product (Ar-R) Byproducts Byproducts Reaction Vessel->Byproducts

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

G General Catalytic Cycle for Cross-Coupling Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation R-M Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Transmetalation->Ar-Pd(II)(R)L_n Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

High-Resolution Mass Spectrometry: A Superior Method for the Confirmation of 2-Bromo-6-nitrotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and unambiguous confirmation of chemical structures is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the characterization of 2-Bromo-6-nitrotoluene derivatives, key intermediates in various synthetic pathways.

High-resolution mass spectrometry has emerged as a gold standard for the structural elucidation and confirmation of small organic molecules. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, offering a significant advantage over lower-resolution techniques. This guide will delve into the practical application of HRMS for analyzing this compound derivatives, presenting experimental protocols, comparative data, and visual workflows to aid in methodological selection.

The Power of High Resolution: Unambiguous Identification

High-resolution mass spectrometry distinguishes itself from other analytical methods by its capacity to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision. This high mass accuracy, typically within 5 parts per million (ppm), enables the confident assignment of elemental formulas to the parent molecule and its fragments.[1] In the context of this compound derivatives, this is crucial for differentiating between isomers and identifying unknown impurities or degradation products.

A key diagnostic feature for brominated compounds in mass spectrometry is the characteristic isotopic pattern of bromine. The two stable isotopes, 79Br and 81Br, exist in nearly equal natural abundance, resulting in a distinctive M+ and M+2 doublet in the mass spectrum with an intensity ratio of approximately 1:1. HRMS can resolve these isotopic peaks with high fidelity, providing strong evidence for the presence of bromine in the molecule.

Performance Comparison: HRMS vs. Alternative Techniques

While HRMS offers unparalleled specificity and sensitivity, other analytical techniques are also employed for the analysis of halogenated nitroaromatic compounds. The choice of method often depends on the specific analytical goal, such as routine quantification, high-throughput screening, or initial identification. The following table summarizes the typical performance characteristics of HRMS compared to Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the analysis of small organic molecules.

ParameterHigh-Resolution Mass Spectrometry (HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Specificity Very High (based on accurate mass and isotopic pattern)High (based on retention time and mass spectrum)Moderate (based on retention time and UV absorbance)
Limit of Detection (LOD) pg to fg rangepg to ng rangeng to µg range
Linearity (Dynamic Range) 3-5 orders of magnitude2-4 orders of magnitude2-3 orders of magnitude
Precision (RSD) < 5%< 10%< 5%
Accuracy Excellent (< 5 ppm mass accuracy)GoodGood
Throughput Moderate to HighHighHigh
Cost HighModerateLow to Moderate

Disclaimer: The values presented in this table are typical performance characteristics for the analysis of small organic molecules and may vary depending on the specific instrumentation, method, and the nature of the this compound derivative being analyzed.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound derivatives using both Gas Chromatography-HRMS (GC-HRMS) and Liquid Chromatography-HRMS (LC-HRMS).

Sample Preparation

For the analysis of this compound derivatives, a generic sample preparation procedure can be followed:

  • Dissolution: Accurately weigh approximately 1-5 mg of the sample and dissolve it in a suitable solvent (e.g., acetonitrile, methanol, or dichloromethane) to a concentration of 1 mg/mL.

  • Dilution: Perform serial dilutions to prepare working solutions in the range of 1 µg/mL to 1 ng/mL. The final concentration will depend on the sensitivity of the instrument.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

GC-HRMS Protocol

This method is suitable for thermally stable and volatile this compound derivatives.

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Thermo Scientific Q Exactive GC Orbitrap (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer Mode: Full scan

  • Mass Range: m/z 50-500

  • Resolution: 60,000 FWHM

  • Data Analysis: Extract the accurate mass chromatogram for the theoretical exact mass of the target derivative and analyze the fragmentation pattern.

LC-HRMS Protocol

This method is ideal for less volatile or thermally labile this compound derivatives.

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)

  • Mass Spectrometer: Sciex ZenoTOF 7600 System (or equivalent)

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start with 5% B, hold for 0.5 min

    • Linear gradient to 95% B over 8 min

    • Hold at 95% B for 2 min

    • Return to initial conditions and equilibrate for 2 min

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode

  • Mass Analyzer Mode: Full scan (TOF-MS) and tandem MS (TOF-MS/MS)

  • Mass Range: m/z 100-800

  • Resolution: > 40,000 FWHM

  • Data Analysis: Extract the accurate mass chromatogram for the protonated or deprotonated molecule and analyze the product ion spectra from MS/MS experiments.

Visualizing the Workflow and Logic

To better illustrate the analytical process and the decision-making involved, the following diagrams are provided.

HRMS Analytical Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation Dissolution Dissolution in Appropriate Solvent Dilution Serial Dilution to Working Concentration Dissolution->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (GC or LC) Injection->Separation Ionization Ionization (EI or ESI) Separation->Ionization Mass_Analysis High-Resolution Mass Analysis Ionization->Mass_Analysis Accurate_Mass Accurate Mass Measurement Mass_Analysis->Accurate_Mass Confirmation Structural Confirmation Accurate_Mass->Confirmation Isotopic_Pattern Isotopic Pattern Analysis Isotopic_Pattern->Confirmation Fragmentation Fragmentation Pattern Analysis Fragmentation->Confirmation

Caption: A generalized workflow for the confirmation of this compound derivatives using HRMS.

Technique Selection Logic Start Need to Confirm This compound Derivative? High_Confidence High Confidence Structural Confirmation? Start->High_Confidence Quantitative Routine Quantitative Analysis? High_Confidence->Quantitative No HRMS High-Resolution Mass Spectrometry (HRMS) High_Confidence->HRMS Yes GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Quantitative->GC_MS Yes HPLC_UV High-Performance Liquid Chromatography (HPLC-UV) Quantitative->HPLC_UV Yes Volatile Is the Derivative Thermally Stable & Volatile? GC_HRMS GC-HRMS Volatile->GC_HRMS Yes LC_HRMS LC-HRMS Volatile->LC_HRMS No HRMS->Volatile

Caption: A decision tree for selecting the appropriate analytical technique.

Conclusion

For the definitive confirmation of this compound derivatives, high-resolution mass spectrometry stands out as the most powerful and reliable analytical technique. Its ability to provide accurate mass measurements and resolve characteristic isotopic patterns offers an unparalleled level of confidence in structural elucidation. While other methods like GC-MS and HPLC-UV have their merits for specific applications, particularly in routine quantitative analysis, HRMS is the superior choice for unambiguous identification and the characterization of unknown related substances. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their analytical needs, ultimately contributing to the advancement of drug discovery and development.

References

yield comparison between different synthetic routes to 2-Bromo-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of pharmaceuticals, agrochemicals, and dye synthesis, 2-Bromo-6-nitrotoluene is a crucial intermediate. Its synthesis can be approached through various routes, each with distinct advantages and disadvantages in terms of yield, complexity, and reagent availability. This guide provides a detailed comparison of two prominent synthetic pathways to this compound, supported by experimental data to inform your selection of the most suitable method for your research and development needs.

Yield Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

Route Starting Material Key Steps Reported Yield (%) Overall Yield (%)
1 2-Methyl-3-nitroaniline (B147196)Sandmeyer Reaction89~89
2 p-Toluidine (B81030)1. Dinitration2. Deamination3. Selective Nitro Reduction4. Sandmeyer Reaction1. ~77-822. ~62-723. >654. 89~31-45

Synthetic Route Analysis

Route 1: From 2-Methyl-3-nitroaniline (A High-Yield, Direct Approach)

This route offers a direct and efficient one-step conversion to the final product via a Sandmeyer reaction. The high reported yield makes it an attractive option for large-scale synthesis where atom economy and process efficiency are critical.

Route 2: From p-Toluidine (A Multi-step, Classical Approach)

This classical, multi-step synthesis provides a pathway to this compound from a readily available starting material.[1] However, the overall yield is significantly lower than Route 1 due to the cumulative losses across the four distinct reaction stages. The selective reduction of one nitro group in 2,6-dinitrotoluene (B127279) is a particularly challenging step, with yields varying based on the reducing agent used. While ammonium (B1175870) sulfide (B99878) gives a modest 45% yield, the use of iron powder with ammonium chloride has been reported to achieve yields greater than 65%.[2]

Experimental Protocols

Route 1: Sandmeyer Reaction of 2-Methyl-3-nitroaniline

Materials:

  • 2-Methyl-3-nitroaniline

  • 40% aqueous Hydrobromic Acid (HBr)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Cuprous Bromide (CuBr)

  • Dichloromethane (B109758)

  • Saturated aqueous Sodium Bicarbonate

  • Brine

  • Anhydrous Magnesium Sulfate

  • Petroleum Ether

Procedure: [3]

  • A suspension of 2-methyl-3-nitroaniline (45.6 g, 0.3 mol) in water (200 mL) and 40% aqueous hydrobromic acid (100 mL) is heated to reflux for 10 minutes.

  • The mixture is then cooled to 0°C in an ice bath.

  • A solution of sodium nitrite (20.7 g, 0.3 mol) in water (100 mL) is added dropwise, maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes at 0-5°C to ensure complete diazotization.

  • In a separate flask, a stirred mixture of cuprous bromide (43.1 g, 0.3 mol) in hydrobromic acid (150 mL) and water (150 mL) is prepared.

  • The freshly prepared diazonium salt solution is slowly added to the cuprous bromide mixture at room temperature.

  • After stirring for 30 minutes at room temperature, the reaction mixture is heated to 70°C for 1 hour.

  • The reaction mixture is then poured into ice water and extracted three times with dichloromethane (400 mL portions).

  • The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.

  • After filtration, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography using petroleum ether as the eluent to afford this compound as a light yellow solid (Yield: 58 g, 89%).

Route 2: Multi-step Synthesis from p-Toluidine

This synthesis involves four main stages.

Step 1: Dinitration of p-Toluidine to 4-Amino-2,6-dinitrotoluene

Step 2: Deamination of 4-Amino-2,6-dinitrotoluene to 2,6-Dinitrotoluene

  • The deamination of aminodinitrotoluenes can be achieved through diazotization followed by treatment with a reducing agent like hypophosphorous acid or by alcoholysis of the diazonium salt. A similar deamination of 3-nitro-4-aminotoluene is reported to proceed with a yield of 62-72%.[5]

Step 3: Selective Reduction of 2,6-Dinitrotoluene to 2-Methyl-3-nitroaniline

  • Selective reduction of one nitro group in polynitro aromatic compounds is a common challenge. While sodium sulfide in aqueous or alcoholic solution is a classic reagent for this transformation, yields can be moderate.[2]

    • Using Sodium Sulfide: A solution of 2,6-dinitrotoluene is treated with a controlled amount of sodium sulfide or polysulfide in an appropriate solvent (e.g., ethanol). The reaction temperature is carefully monitored to favor the mono-reduction product.

    • Using Iron/Ammonium Chloride: A mixture of 2,6-dinitrotoluene and iron powder in a solvent such as aqueous ethanol (B145695) is heated, and an aqueous solution of ammonium chloride is added portion-wise. This method has been reported to provide yields exceeding 65%.[2]

Step 4: Sandmeyer Reaction of 2-Methyl-3-nitroaniline

  • The final step is the same as the procedure outlined in Route 1, with a reported yield of 89%.[3]

Logical Relationship of Synthetic Routes

The following diagram illustrates the two synthetic pathways to this compound.

Synthesis_Comparison cluster_route1 Route 1 cluster_route2 Route 2 2-Methyl-3-nitroaniline 2-Methyl-3-nitroaniline 2-Bromo-6-nitrotoluene_R1 This compound 2-Methyl-3-nitroaniline->2-Bromo-6-nitrotoluene_R1 Sandmeyer Reaction (Yield: 89%) p-Toluidine p-Toluidine 4-Amino-2,6-dinitrotoluene 4-Amino-2,6-dinitrotoluene p-Toluidine->4-Amino-2,6-dinitrotoluene Dinitration (Yield: ~77-82%) 2,6-Dinitrotoluene 2,6-Dinitrotoluene 4-Amino-2,6-dinitrotoluene->2,6-Dinitrotoluene Deamination (Yield: ~62-72%) 2-Methyl-3-nitroaniline_R2 2-Methyl-3-nitroaniline 2,6-Dinitrotoluene->2-Methyl-3-nitroaniline_R2 Selective Nitro Reduction (Yield: >65%) 2-Bromo-6-nitrotoluene_R2 This compound 2-Methyl-3-nitroaniline_R2->2-Bromo-6-nitrotoluene_R2 Sandmeyer Reaction (Yield: 89%)

Caption: Comparison of synthetic routes to this compound.

Conclusion

References

A Comparative Guide to Analytical Methods for Quantifying 2-Bromo-6-nitrotoluene in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of intermediates such as 2-Bromo-6-nitrotoluene is critical for reaction monitoring, yield optimization, and quality control. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this compound in reaction mixtures. The performance characteristics and experimental protocols detailed herein are based on established methods for similar nitroaromatic compounds.

Quantitative Data Summary

The selection of an appropriate analytical technique depends on various factors including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the typical performance of HPLC-UV, GC-MS, and qNMR for the quantification of this compound, with data extrapolated from studies on analogous nitrotoluene derivatives.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (R²) > 0.998> 0.999> 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL10 - 100 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL30 - 300 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (%RSD) < 2%< 5%< 1%
Analysis Time per Sample 10 - 20 minutes20 - 40 minutes5 - 15 minutes
Selectivity GoodExcellentExcellent
Sample Preparation Simple dilutionCan require derivatizationSimple dilution with internal standard

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are starting points and may require optimization based on the specific reaction matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the routine quantification of this compound.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Quench the reaction if necessary.

    • Dilute the aliquot with a known volume of acetonitrile to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for the analysis of complex reaction mixtures and trace-level quantification.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass spectrometer detector.

  • Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • This compound reference standard

  • Internal standard (e.g., 1,3,5-trichlorobenzene)

Procedure:

  • Standard Solution Preparation: Prepare stock and working standards of this compound and the internal standard in dichloromethane.

  • Sample Preparation:

    • Withdraw an aliquot of the reaction mixture and dilute it with dichloromethane.

    • Add a known amount of the internal standard.

    • If necessary, perform a liquid-liquid extraction to remove non-volatile components.

    • Filter the sample through a 0.45 µm syringe filter.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/minute to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides direct quantification without the need for a calibration curve of the analyte, relying instead on an internal standard of known purity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • This compound reference material (for method validation)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard.

    • Add the deuterated solvent to dissolve the sample and standard.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Quantification:

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the concentration of this compound using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (m_IS / m_sample) * P_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizations

General Workflow for Reaction Mixture Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of a component within a reaction mixture.

Reaction Mixture Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sampling Sampling from Reaction Mixture quenching Quenching (if necessary) sampling->quenching dilution Dilution & Filtration quenching->dilution hplc HPLC-UV dilution->hplc gcms GC-MS dilution->gcms qnmr qNMR dilution->qnmr integration Peak Integration or Signal Integration hplc->integration gcms->integration qnmr->integration calibration Calibration Curve or Standard Comparison integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for quantitative analysis of reaction mixtures.

Logical Relationship of Analytical Method Selection

The choice of an analytical method is often a trade-off between several factors, as depicted in the diagram below.

Analytical Method Selection Logic cluster_factors Decision Factors cluster_methods Analytical Techniques center Method Selection sensitivity Sensitivity & LOD center->sensitivity selectivity Selectivity & Matrix Effects center->selectivity speed Speed & Throughput center->speed cost Cost & Availability center->cost hplc HPLC-UV sensitivity->hplc Medium gcms GC-MS sensitivity->gcms High qnmr qNMR sensitivity->qnmr Low selectivity->hplc Good selectivity->gcms Excellent selectivity->qnmr Excellent speed->hplc Medium speed->gcms Slow speed->qnmr Fast cost->hplc Low cost->gcms Medium cost->qnmr High

Caption: Factors influencing the selection of an analytical method.

Safety Operating Guide

Proper Disposal of 2-Bromo-6-nitrotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 2-Bromo-6-nitrotoluene, a chemical intermediate common in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. As a halogenated organic compound, this compound requires specific handling and disposal protocols.

Hazard Profile and Safety Precautions

This compound is classified as a corrosive solid that can cause skin and eye irritation.[1][2] It is toxic if swallowed and may cause respiratory irritation.[2] Due to its hazardous nature, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Work should be conducted in a well-ventilated area or within a fume hood.

While specific occupational exposure limits for this compound have not been established, guidelines for nitrotoluenes provide a reference for safe handling.

Quantitative Exposure Limits for Nitrotoluenes

The following table summarizes the occupational exposure limits for nitrotoluenes. These should be used as a conservative guide for handling this compound.

AgencyExposure Limit (8-hour Time-Weighted Average)
OSHA (PEL) 5 ppm
NIOSH (REL) 2 ppm
ACGIH (TLV) 2 ppm

Note: Data pertains to nitrotoluenes in general and should be applied with caution to this compound.[2]

Waste Segregation and Disposal Plan

As a brominated organic compound, this compound must be disposed of as halogenated organic waste .[1] Improper segregation can lead to dangerous chemical reactions and increased disposal costs.[3][4] The primary and recommended disposal method for halogenated organic waste is incineration at a regulated hazardous waste facility.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect solid this compound waste in a designated, clearly labeled, and leak-proof container for solid halogenated organic waste .

    • If this compound is in a solvent, collect the solution in a container designated for liquid halogenated organic waste .

    • Do not mix halogenated waste with non-halogenated waste.[3][5][4] Even low concentrations of halogens (e.g., 1,000 ppm) can require the entire container to be treated as halogenated waste.[4]

    • Never mix with incompatible materials such as strong acids, bases, or oxidizers.[1]

  • Labeling:

    • Clearly label the waste container with "Halogenated Organic Waste" and the full chemical name, "this compound."

    • Indicate the approximate quantity or concentration of the waste.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[6]

    • Ensure the storage area is designated for hazardous waste.

  • Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • Under no circumstances should this compound be disposed of down the drain or in regular trash.[7]

start Waste Generated: This compound is_solid Is the waste solid? start->is_solid solid_waste Collect in container labeled: 'Solid Halogenated Organic Waste' is_solid->solid_waste  Yes liquid_waste Collect in container labeled: 'Liquid Halogenated Organic Waste' is_solid->liquid_waste  No   label_container Label with: - 'Halogenated Organic Waste' - 'this compound' - Concentration/Quantity solid_waste->label_container liquid_waste->label_container store_waste Store in a cool, dry, well-ventilated area label_container->store_waste disposal Arrange for disposal via EHS or licensed contractor store_waste->disposal

Caption: Waste Disposal Workflow for this compound.

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

Experimental Protocol: Spill Cleanup

  • Evacuate and Alert: Immediately evacuate the spill area and inform nearby personnel.

  • Assess the Spill: Determine the extent of the spill. For large spills, contact your institution's EHS department immediately.

  • Don PPE: Before initiating cleanup, wear the appropriate personal protective equipment as listed in Section 1.

  • Containment:

    • For solid spills, carefully sweep the material.

    • For liquid spills, create a barrier around the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pads.[7][8][9] Work from the outside of the spill inwards to prevent it from spreading.[8][10][11]

  • Collection:

    • Carefully collect the spilled material and any contaminated absorbent into a designated, sealable container for halogenated waste.[7]

    • Use non-sparking tools for collection.

  • Decontamination:

    • Clean the spill area with a suitable solvent (e.g., isopropanol).

    • Collect all cleaning materials (e.g., wipes, contaminated PPE) as hazardous waste.[7][10]

  • Disposal:

    • Label and dispose of all contaminated materials through your institution's hazardous waste management program.[7]

  • Documentation: Report the incident to your supervisor or EHS department as required by your institution.[10]

spill Spill Occurs evacuate Evacuate and Alert Others spill->evacuate assess Assess Spill (Contact EHS if large) evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Material into Halogenated Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose

References

Personal protective equipment for handling 2-Bromo-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference by researchers, scientists, and drug development professionals, this guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal protocols for 2-Bromo-6-nitrotoluene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is synthesized from data on structurally similar compounds, including other brominated and nitrated aromatic molecules. Always conduct a thorough risk assessment before beginning any work.

Hazard Profile and Recommended Personal Protective Equipment

This compound is anticipated to be a hazardous substance. Based on analogous compounds, it is likely to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[1][2] The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications/Standards
Eyes/FaceSafety glasses with side-shields or chemical splash goggles. A face shield should be used if there is a risk of splashing.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]
SkinChemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat is mandatory.Inspect gloves for any signs of degradation or puncture before use.[3]
RespiratoryA NIOSH/MSHA approved respirator is recommended, especially if dust is generated or ventilation is inadequate.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[3][4]
BodyWear appropriate protective clothing to prevent skin exposure.Long-sleeved clothing or a lab coat should be worn.[3]
FootwearClosed-toed shoes should always be worn in areas where chemicals are handled.Perforated shoes, sandals, or cloth sneakers are not suitable.[5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial to minimize exposure and ensure safe handling.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]

  • All work with this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[3]

  • Gather all necessary PPE and inspect it for integrity.

  • Have appropriate spill cleanup materials, such as inert absorbent material (e.g., vermiculite, sand), readily available.[6][7]

2. Handling:

  • When handling the solid material, avoid the formation of dust.[3]

  • Keep the container tightly closed when not in use.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the laboratory area.[3]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[8]

  • Keep the compound away from incompatible materials such as strong oxidizing agents.[3][8]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[3]

  • Inhalation: Move the individual to fresh air.[3]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards.[3] In all cases of exposure, seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • This compound waste should be classified as halogenated organic waste.[7]

  • Use a designated, leak-proof, and chemically compatible container clearly labeled "Halogenated Organic Waste" and list "this compound" as a component.[7]

  • Never dispose of this compound down the drain or in regular trash.[7]

Disposal of Contaminated Materials:

  • Dispose of contaminated packaging and other materials as hazardous waste.[7] Handle uncleaned containers as you would the product itself.

Spill Cleanup:

  • Evacuate the immediate area and alert others.[7]

  • Wear the appropriate PPE.[7]

  • Contain the spill with an inert absorbent material.[7]

  • Carefully collect the absorbent material and place it in a sealed, labeled container for halogenated waste.[7]

  • Decontaminate the spill area with a suitable solvent.[7]

  • Dispose of all contaminated materials as hazardous waste through your institution's hazardous waste management program.[7]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify fume hood certification prep2 Inspect and don appropriate PPE prep1->prep2 prep3 Ensure emergency equipment is accessible prep2->prep3 handle1 Weigh/transfer in fume hood prep3->handle1 Proceed to handling handle2 Keep container sealed when not in use handle1->handle2 spill Spill Occurs handle1->spill handle3 Avoid dust generation handle2->handle3 disp1 Segregate as halogenated organic waste handle3->disp1 After use disp2 Use labeled, sealed waste containers disp1->disp2 spill_response Follow Spill Cleanup Protocol spill->spill_response spill_response->disp1 Dispose of cleanup materials

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Bromo-6-nitrotoluene
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2-Bromo-6-nitrotoluene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.